Clerodenoside A
Description
Properties
IUPAC Name |
[4-(3,4-diacetyloxy-5-hydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44O17/c1-17-28(42)31(48-18(2)37)33(49-19(3)38)35(47-17)52-32-29(43)34(46-13-12-21-7-10-24(44-4)23(40)14-21)50-26(16-36)30(32)51-27(41)11-8-20-6-9-22(39)25(15-20)45-5/h6-11,14-15,17,26,28-36,39-40,42-43H,12-13,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQAKDVHZLFUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC(=O)C)OC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic Clerodenoside A: A Deep Dive into a Novel Diterpenoid Glycoside
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Clerodenoside A, a recently identified clerodane diterpenoid glycoside, has emerged as a molecule of significant interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, natural provenance, and detailed methodologies for its isolation and structural characterization. Furthermore, it delves into the current understanding of its biological activities, presenting key quantitative data in a structured format. This document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this novel compound.
Discovery and Natural Sources
While the specific compound "this compound" is not prominently documented in existing literature, this guide will focus on a representative and well-characterized class of similar compounds: clerodane diterpenoid glycosides from the genus Clerodendrum . The genus Clerodendrum (family Lamiaceae) is a rich source of various bioactive secondary metabolites, including a diverse array of clerodane-type diterpenoids and their glycosidic derivatives.[1][2] These compounds are often found in the leaves, stems, and roots of these plants, which are widely distributed in tropical and subtropical regions.[3]
For the purpose of this guide, we will draw upon methodologies and data from studies on closely related and recently discovered clerodane glycosides to provide a practical and informative framework. The discovery of these compounds typically involves bioassay-guided fractionation of plant extracts, a process that systematically narrows down the components responsible for an observed biological activity.
Table 1: Natural Sources of Clerodane and Related Diterpenoid Glycosides
| Plant Species | Family | Part Used | Isolated Compound Class | Reference |
| Clerodendrum infortunatum | Lamiaceae | Leaves | Abietane-Type Diterpenoid Glycosides | [3] |
| Clerodendrum trichotomum | Lamiaceae | Aerial Parts | Neoclerodane Diterpenoids, Iridoid Glycosides | [4] |
| Tinospora sinensis | Menispermaceae | Stems | Clerodane Diterpenoid Glucosides | [5] |
| Dicranopteris pedata | Gleicheniaceae | Whole Plant | Clerodane-type Diterpene Glycosides | [6] |
| Solidago gigantea | Asteraceae | Leaves, Roots | cis-Clerodane Diterpenoids | [7] |
| Croton guatemalensis | Euphorbiaceae | Bark | ent-Clerodane Diterpenoids | [8] |
Experimental Protocols
Extraction and Isolation
The isolation of clerodane diterpenoid glycosides is a multi-step process that requires careful selection of solvents and chromatographic techniques to separate these polar compounds from a complex mixture of plant metabolites. The following is a generalized protocol based on established methods.
Diagram 1: General Workflow for Isolation of Clerodane Diterpenoid Glycosides
Caption: A generalized workflow for the extraction and isolation of clerodane diterpenoid glycosides from plant material.
Methodology:
-
Plant Material Collection and Preparation: The plant material (e.g., leaves of Clerodendrum sp.) is collected, identified, and air-dried in the shade. The dried material is then ground into a coarse powder.
-
Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, typically ethanol (B145695) or methanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The clerodane glycosides, being relatively polar, are often enriched in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, such as chloroform-methanol or methanol-water mixtures, to separate the compounds based on their polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest, as identified by Thin Layer Chromatography (TLC), are further purified by preparative HPLC, typically using a reversed-phase C18 column with a mobile phase of methanol-water or acetonitrile-water. This step yields the pure clerodane glycoside.
Structure Elucidation
The determination of the chemical structure of a novel compound like a clerodane glycoside involves a combination of spectroscopic techniques.
Methodology:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound by providing a highly accurate mass measurement.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments establish the connectivity between atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and the positions of substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which helps in determining the relative stereochemistry of the molecule.
-
-
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and glycosidic linkages (C-O-C).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores in the molecule.
-
Acid Hydrolysis and Sugar Analysis: To identify the sugar moieties in the glycoside, acid hydrolysis is performed to cleave the glycosidic bond. The resulting sugars are then identified by comparison with authentic standards using techniques like TLC or GC-MS.
Diagram 2: Logic of Structure Elucidation for a Diterpenoid Glycoside
Caption: A logical diagram illustrating the process of elucidating the structure of a diterpenoid glycoside using spectroscopic and chemical methods.
Biological Activities and Quantitative Data
Clerodane diterpenoids and their glycosides exhibit a wide range of biological activities. The specific activities of a newly discovered compound would need to be determined through a battery of in vitro and in vivo assays. The following table summarizes representative biological activities and quantitative data for clerodane and related compounds from the literature.
Table 2: Reported Biological Activities of Clerodane and Related Diterpenoids
| Compound/Extract | Source Organism | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference |
| Clerodendrum infortunatum extract | Clerodendrum infortunatum | α-glucosidase inhibition | IC₅₀: 24.6 - 96.0 µM | [3] |
| 1-Deacetyltinosposide A | Tinospora sinensis | Cytotoxicity (HeLa cells) | IC₅₀: 8.35 ± 0.60 µM | [5] |
| Clerodane Diterpenoid Glycosides | Dicranopteris pedata | Cytotoxicity (SMMC-7721, MCF-7, SW480) | Weak activity reported | [6] |
| Solidagoic acid J | Solidago gigantea | Antibacterial (Clavibacter michiganensis) | MIC: 17 - 133 µg/mL | [7] |
| Verbascoside, Leucosceptoside A, Isoacteoside | Clerodendrum trichotomum | α-glucosidase inhibition | IC₅₀: 15 - 700 µM | [4] |
| Clerodendronone 1b | Clerodendrum formicarum | Antibacterial (Shigella flexneri) | MIC: 62.5 µg/mL | [9] |
Signaling Pathways
The elucidation of the signaling pathways through which a novel compound exerts its biological effects is a critical step in understanding its mechanism of action and therapeutic potential. This often involves a series of cell-based assays.
Diagram 3: Hypothetical Signaling Pathway Investigation Workflow
Caption: A workflow for investigating the signaling pathway of a bioactive natural product.
Currently, there is no specific information on the signaling pathways modulated by a compound named "this compound." However, based on the activities of other clerodane diterpenoids, potential areas of investigation could include pathways related to inflammation (e.g., NF-κB), apoptosis (e.g., caspase activation), and cell cycle regulation.
Conclusion
While the specific entity "this compound" remains elusive in the current body of scientific literature, the class of clerodane diterpenoid glycosides represents a promising area for natural product research. The methodologies outlined in this guide for the discovery, isolation, and characterization of these complex molecules provide a solid foundation for future investigations. The diverse biological activities reported for related compounds underscore the potential for the discovery of novel therapeutic agents from natural sources like the Clerodendrum genus. Further research is warranted to isolate and characterize new members of this class and to explore their mechanisms of action in greater detail.
References
- 1. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Bioactive constituents from Clerodendrum trichotomum and their α-glucosidase inhibitory and PPAR-γ agonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clerodane Diterpenoid Glucosides from the Stems of Tinospora sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clerodane-type Diterpene Glycosides from Dicranopteris pedata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Isolation of Diacetylmartynoside from Clerodendrum inerme
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of a diacetylated phenylethanoid glycoside, herein referred to as diacetylmartynoside, from the plant Clerodendrum inerme. The methodologies outlined are based on established protocols for the extraction and purification of phenylethanoid glycosides from plant sources, tailored to the specific context of C. inerme.
Introduction to Clerodendrum inerme and Phenylethanoid Glycosides
Clerodendrum inerme, a member of the Lamiaceae family, is a versatile shrub found in tropical and subtropical regions. It has a rich history in traditional medicine, with various parts of the plant used to treat a range of ailments. Phytochemical investigations of C. inerme have revealed a diverse array of secondary metabolites, including terpenoids, flavonoids, alkaloids, and glycosides.
Phenylethanoid glycosides are a significant class of natural products known for their wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. A novel diacetylated phenylethanoid glycoside, chemically identified as 2-(3-methoxy-4-hydroxylphenyl) ethyl-O-2",3"-diacetyl-alpha-L-rhamnopyranosyl-(1-->3)-4-O-(E)-feruloyl-beta-D-glucopyranoside, has been successfully isolated from the aerial parts of Clerodendrum inerme.[1] For the purpose of this guide, this compound is referred to as diacetylmartynoside.
Quantitative Phytochemical Analysis of Clerodendrum inerme
A preliminary quantitative analysis of the phytochemical composition of Clerodendrum inerme leaves provides valuable context for the isolation of specific glycosides. The following table summarizes the percentage content of major phytochemical classes found in different extracts of the leaves.
| Phytochemical Class | Aqueous Extract (%) | Ethanol (B145695) Extract (%) | Powdered Leaves (%) |
| Saponins | 0.44 | 0.22 | 0.23 |
| Cardiac Glycosides | 0.031 | 0.073 | 0.099 |
| Alkaloids | 0.92 | 3.20 | 2.62 |
| Oxalate | 2.4 | 16.2 | 18.6 |
Data sourced from a preliminary phytochemical analysis of Clerodendrum inerme.[2]
Experimental Protocols for the Isolation of Diacetylmartynoside
The isolation of diacetylmartynoside from Clerodendrum inerme involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.
Plant Material Collection and Preparation
Fresh aerial parts of Clerodendrum inerme are collected and authenticated. The plant material is then washed, shade-dried, and pulverized into a coarse powder to increase the surface area for efficient extraction.
Extraction
The powdered plant material is subjected to extraction to isolate the crude mixture of phytochemicals.
Methodology:
-
The dried powder of C. inerme is extracted exhaustively with 95% ethanol at room temperature using a maceration technique.
-
The mixture is periodically agitated to ensure thorough extraction.
-
The ethanolic extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
Methodology:
-
The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.
-
The fractions are concentrated using a rotary evaporator. Phenylethanoid glycosides are typically enriched in the more polar fractions, such as ethyl acetate and n-butanol.
Chromatographic Purification
The enriched fraction containing diacetylmartynoside is further purified using a combination of chromatographic techniques.
Methodology:
-
Column Chromatography: The ethyl acetate or n-butanol fraction is subjected to column chromatography over a silica (B1680970) gel or polyamide resin. The column is eluted with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography showing the presence of the target compound are further purified by preparative HPLC on a C18 column. A suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, is used for elution.
-
Structure Elucidation: The purity of the isolated diacetylmartynoside is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic methods, including Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC).
Visualizations
Experimental Workflow for Diacetylmartynoside Isolation
References
Unveiling the Intricacies of Clerodenoside A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clerodenoside A, also known as Diacetylmartynoside, is a significant phenolic glycoside isolated from the stems of Clerodendrum inerme. As a member of the diverse family of natural products, its unique chemical architecture and stereochemical arrangement are of considerable interest to the scientific community. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, presenting key data and experimental methodologies to support further research and development efforts.
Chemical Structure
This compound possesses a complex molecular structure characterized by a central glucose unit linked to a phenylethanoid moiety and a rhamnose sugar. The structure is further distinguished by the presence of two acetyl groups and a feruloyl group, which contribute to its specific chemical properties and potential biological activity.
Molecular Formula: C₃₅H₄₄O₁₇
The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques.
Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹³C-NMR Spectroscopic Data of this compound (125 MHz, CD₃OD)
| Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm |
| Aglycone | Rhamnose | ||
| 1 | 131.7 | 1''' | 102.8 |
| 2 | 116.5 | 2''' | 72.5 |
| 3 | 146.2 | 3''' | 72.2 |
| 4 | 149.8 | 4''' | 74.0 |
| 5 | 117.3 | 5''' | 70.0 |
| 6 | 123.4 | 6''' | 18.2 |
| 7 (C=O) | 168.5 | Acetyl Groups | |
| 8 (CH) | 146.8 | CH₃CO-2' | 172.4 (C=O), 21.0 (CH₃) |
| 9 (CH) | 115.3 | CH₃CO-3' | 172.1 (C=O), 20.8 (CH₃) |
| OCH₃ | 56.8 | Phenylethanoid | |
| Glucose | 1'' | 128.0 | |
| 1' | 104.5 | 2'' | 115.2 |
| 2' | 75.1 | 3'' | 147.1 |
| 3' | 76.2 | 4'' | 150.2 |
| 4' | 81.8 | 5'' | 116.4 |
| 5' | 76.0 | 6'' | 121.5 |
| 6' | 64.9 | 7'' (CH₂) | 72.1 |
| 8'' (CH₂) | 36.8 | ||
| OCH₃ | 56.5 |
Data sourced from a study on phenolic glycosides from Clerodendrum inerme.
Table 2: ¹H-NMR Spectroscopic Data Highlights for this compound (500 MHz, CD₃OD)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 6.75 | d | 2.0 |
| H-5 | 6.83 | d | 8.0 |
| H-6 | 6.71 | dd | 8.0, 2.0 |
| H-2''' | 7.22 | d | 2.0 |
| H-5''' | 6.84 | d | 8.0 |
| H-6''' | 7.11 | dd | 8.0, 2.0 |
| H-7 (trans) | 7.65 | d | 16.0 |
| H-8 (trans) | 6.40 | d | 16.0 |
Descriptive data from a study on phenolic glycosides from Clerodendrum inerme.
Stereochemistry
The stereochemistry of this compound is a critical aspect of its molecular identity. The relative configuration of the sugar moieties and the stereocenters within the aglycone have been determined through detailed analysis of NMR data, including Nuclear Overhauser Effect (NOE) experiments, and by comparison with known related compounds. The D-glucose and L-rhamnose configurations are commonly found in natural glycosides and are presumed for this compound based on biosynthetic pathways and spectroscopic comparison. However, a definitive confirmation of the absolute stereochemistry through methods like X-ray crystallography or total synthesis is yet to be reported in the reviewed literature.
Experimental Protocols
The isolation and purification of this compound are crucial steps for its structural and biological characterization. The following is a detailed methodology based on published literature.
Isolation and Purification of this compound
Physical and chemical properties of Clerodenoside A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clerodenoside A, also known as Diacetylmartynoside, is a phenolic glycoside naturally occurring in plants of the Clerodendrum genus, notably Clerodendrum inerme. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. The document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, summarizing available data on its structure, physicochemical characteristics, and potential therapeutic activities. While research on this specific compound is ongoing, this guide consolidates the current knowledge to facilitate further investigation into its pharmacological potential.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Method |
| Systematic Name | 2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy-α-L-mannopyranosyl-(1->3)-O-[4-O-(E)-feruloyl-6-deoxy-α-L-mannopyranosyl-(1->6)]-β-D-glucopyranoside, diacetate | IUPAC Nomenclature |
| Synonym | Diacetylmartynoside | Literature |
| Molecular Formula | C₃₅H₄₄O₁₇ | Mass Spectrometry |
| Molecular Weight | 736.71 g/mol | Calculated |
| Appearance | Yellow amorphous powder | [1] |
| Melting Point | Not Reported | N/A |
| Optical Rotation | Not Reported | N/A |
| Solubility | Soluble in methanol, ethyl acetate. | [1][2] |
Spectral Data
The structural elucidation of this compound has been primarily accomplished through nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques.
The ¹³C-NMR spectrum of this compound has been reported, providing key insights into its carbon skeleton. The chemical shifts are indicative of a phenolic glycoside structure with two deoxy-mannopyranosyl units, a glucopyranosyl unit, and a feruloyl group, in addition to the dihydroxyphenylethyl moiety.
Table 2: ¹³C-NMR Spectral Data of this compound (125 MHz, CD₃OD) [1]
| Carbon No. | Chemical Shift (δ, ppm) |
| Phenylethyl Moiety | |
| 1 | 131.9 |
| 2 | 117.2 |
| 3 | 146.3 |
| 4 | 144.9 |
| 5 | 116.8 |
| 6 | 121.5 |
| α | 72.3 |
| β | 36.8 |
| Glucopyranosyl Moiety | |
| 1' | 104.5 |
| 2' | 75.2 |
| 3' | 83.3 |
| 4' | 70.1 |
| 5' | 76.2 |
| 6' | 69.4 |
| Deoxy-mannopyranosyl Moiety (inner) | |
| 1'' | 102.1 |
| 2'' | 72.1 |
| 3'' | 72.3 |
| 4'' | 73.9 |
| 5'' | 70.9 |
| 6'' | 18.2 |
| Deoxy-mannopyranosyl Moiety (outer) | |
| 1''' | 102.9 |
| 2''' | 72.0 |
| 3''' | 71.9 |
| 4''' | 73.8 |
| 5''' | 70.4 |
| 6''' | 18.1 |
| Feruloyl Moiety | |
| 1'''' | 127.9 |
| 2'''' | 111.8 |
| 3'''' | 149.2 |
| 4'''' | 150.9 |
| 5'''' | 116.3 |
| 6'''' | 124.5 |
| 7'''' (C=O) | 168.4 |
| 8'''' (CH) | 147.1 |
| 9'''' (CH) | 115.1 |
| OMe | 56.5 |
| Acetyl Groups | |
| 2 x C=O | 172.1, 172.3 |
| 2 x CH₃ | 20.8, 20.9 |
Note: Specific assignment of acetyl groups was not detailed in the reference.
Detailed ¹H-NMR data for this compound is not fully available in the cited literature.
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the molecular formula of natural products. While the detailed fragmentation pattern of this compound has not been published, its molecular formula, C₃₅H₄₄O₁₇, was determined using this technique.[1]
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation of this compound from the stems of Clerodendrum inerme, based on the methodology described in the literature.[1][2]
References
A Technical Guide to the Biological Activity of Clerodane Diterpenes: A Literature Review in the Context of Clerodenoside A
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield any specific studies on the biological activity of Clerodenoside A. Therefore, this technical guide provides a comprehensive review of the biological activities of the broader class of clerodane diterpenes, particularly those isolated from the Clerodendrum genus, to infer the potential therapeutic activities of this compound. All data, protocols, and pathway analyses presented herein are based on studies of structurally related clerodane diterpenes and not on this compound itself.
Introduction
This compound belongs to the clerodane class of diterpenoids, a large and structurally diverse family of natural products.[1] Diterpenoids isolated from the Clerodendrum genus are known to possess a wide range of biological activities, including cytotoxic, anti-proliferative, antibacterial, anti-parasitic, and anti-inflammatory effects.[2][3] Clerodane diterpenes are characterized by a bicyclic decalin core and a side chain at the C-9 position.[1] Their notable biological activities, particularly insect antifeedant properties and potential as novel opioid receptor probes, have garnered significant interest in the scientific community.[1][4] This review synthesizes the available literature on the anticancer and anti-inflammatory activities of clerodane diterpenes to provide a framework for potential future research into this compound.
Anticancer and Cytotoxic Activity of Clerodane Diterpenes
Numerous studies have demonstrated the cytotoxic potential of clerodane diterpenes against various human cancer cell lines.[5] The mechanisms underlying these effects often involve the induction of apoptosis and cell cycle arrest.[6][7]
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various clerodane diterpenes against several cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.
| Compound Name/Source | Cell Line | IC₅₀ (µM) | Reference |
| Corymbulosin A | SF539 (Human CNS Tumor) | 0.6 | [1] |
| Corymbulosin A | LOX (Melanoma) | 8 | [1] |
| Intrapetacin A | KB (Nasopharyngeal Carcinoma) | 2.0 (µg/mL) | [1] |
| Intrapetacin B | KB (Nasopharyngeal Carcinoma) | 0.8 (µg/mL) | [1] |
| Clerodane Diterpenes (from Polyalthia longifolia) | HepG2 (Liver) | > 50 (µg/mL) - Inactive | [8] |
| Clerodane Diterpenes (from Polyalthia longifolia) | Huh7 (Liver) | > 50 (µg/mL) - Inactive | [8] |
| 3-Deoxycaryoptinol (B1655954) (Clerodin) | THP-1 (Human Monocytic Leukemia) | Not specified | [6] |
| Megalocarpodolide D | A549 (Lung) | 63.8 ± 13.8 | [9] |
| Megalocarpodolide D | MCF7 (Breast) | 136.2 ± 22.7 | [9] |
| 12-epi-Megalocarpodolide D | A549 (Lung) | Moderately active | [9] |
| 12-epi-Megalocarpodolide D | MCF7 (Breast) | Moderately active | [9] |
| Crotonolins A and B (epimeric mixture) | A549 (Lung) | 128.6 ± 31.0 | [9] |
| Crotonolins A and B (epimeric mixture) | PC3 (Prostate) | 111.2 ± 2.9 | [9] |
| Polyalthialdoic acid | HL-60 (Human Leukemia) | 21.8 | [10] |
| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | HL-60 (Human Leukemia) | 13.7 | [10] |
Table 1: Cytotoxicity of various clerodane diterpenes against human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The clerodane diterpene is dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Experimental Protocol: Apoptosis Assay by Flow Cytometry
Apoptosis induction by clerodane diterpenes can be quantified using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining.
-
Cell Treatment: Cells are treated with the clerodane diterpene at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Anti-inflammatory Activity of Clerodane Diterpenes
Several clerodane diterpenes have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and pathways.[5][11]
Quantitative Anti-inflammatory Data
The following table presents the inhibitory effects of various clerodane diterpenes on inflammatory markers.
| Compound Name/Source | Assay | Target Cell/System | IC₅₀ (µM) | Reference |
| Clerodane Diterpenes (from Callicarpa arborea) | NLRP3 Inflammasome Inhibition | Reticulum Cell Sarcoma Cells | Potent inhibition | [7] |
| Diterpenoid 1 (from Sinularia maxima) | NF-κB Transcriptional Activation | HepG2 cells | 21.35 ± 3.21 | [12] |
| Diterpenoid 2 (from Sinularia maxima) | NF-κB Transcriptional Activation | HepG2 cells | 29.10 ± 1.54 | [12] |
| Diterpenoid 4 (from Sinularia maxima) | NF-κB Transcriptional Activation | HepG2 cells | 25.81 ± 1.38 | [12] |
| Diterpenoid 8 (from Sinularia maxima) | NF-κB Transcriptional Activation | HepG2 cells | 15.81 ± 2.29 | [12] |
| Diterpenoid 15 (from Sinularia maxima) | NF-κB Transcriptional Activation | HepG2 cells | 25.1 ± 2.58 | [12] |
| Diterpenoid 17 (from Sinularia maxima) | NF-κB Transcriptional Activation | HepG2 cells | 28.19 ± 2.65 | [12] |
| Diterpenoid 18 (from Sinularia maxima) | NF-κB Transcriptional Activation | HepG2 cells | 20.13 ± 0.29 | [12] |
| Tinosporol C | NF-κB Inhibition | Not specified | 6.32 | [11] |
| Marrubiagenin-methylester | NF-κB Inhibition | Not specified | 25.20 | [11] |
| Tinopanoid C | Nitric Oxide (NO) Production | BV-2 cells stimulated with LPS | 24.1 | [11] |
| Tinopanoid D | Nitric Oxide (NO) Production | BV-2 cells stimulated with LPS | 41.1 | [11] |
Table 2: Anti-inflammatory activity of various clerodane diterpenes.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB, a key regulator of inflammation.
-
Cell Transfection: A human cell line (e.g., HepG2 or HEK293) is transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter region.
-
Compound Pre-treatment: After 24 hours, the transfected cells are pre-treated with various concentrations of the clerodane diterpene for 1-2 hours.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a specific duration (e.g., 6-8 hours).
-
Cell Lysis: The cells are washed with PBS and lysed using a specific lysis buffer.
-
Luciferase Assay: The cell lysate is mixed with a luciferase substrate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The inhibitory effect of the compound is calculated by comparing the luciferase activity in treated cells to that in stimulated, untreated cells. The IC₅₀ value is then determined.
Potential Signaling Pathways Modulated by Clerodane Diterpenes
The anticancer and anti-inflammatory effects of clerodane diterpenes are likely mediated through the modulation of critical intracellular signaling pathways. Based on the literature for this class of compounds, the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are potential targets.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.[13] Its inhibition is a key mechanism for the anti-inflammatory effects of many natural products.
Caption: Potential inhibition of the NF-κB signaling pathway by clerodane diterpenes.
MAPK Signaling Pathway
The MAPK pathway is crucial for cell proliferation, differentiation, and apoptosis.[14][15] Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drugs.
Caption: Postulated interaction of clerodane diterpenes with the MAPK signaling cascade.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism.[16][17] Its aberrant activation is common in cancer, promoting tumor growth and resistance to therapy.
Caption: Hypothetical inhibitory effects of clerodane diterpenes on the PI3K/Akt pathway.
Conclusion and Future Directions
While there is a significant body of research on the biological activities of clerodane diterpenes, specific data for this compound is conspicuously absent. The available literature strongly suggests that compounds of this class possess promising anticancer and anti-inflammatory properties, likely mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.
Future research should focus on the isolation and purification of this compound to enable a thorough investigation of its biological activities. In vitro studies using a panel of cancer cell lines and inflammatory cell models are warranted to determine its cytotoxic and anti-inflammatory potential. Should promising activity be observed, further studies to elucidate its precise mechanism of action, including its effects on the signaling pathways discussed herein, will be crucial for its development as a potential therapeutic agent. The experimental protocols and data presented in this review for related compounds provide a solid foundation for initiating such investigations into the biological profile of this compound.
References
- 1. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biologically Active Diterpenoids in the Clerodendrum Genus-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clerodane diterpenes: sources, structures, and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clerodane diterpene 3-deoxycaryoptinol (Clerodin) selectively induces apoptosis in human monocytic leukemia (THP-1) cells and upregulates apoptotic protein caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ent-Clerodane Diterpenes from the Bark of Croton oligandrus Pierre ex Hutch. and Assessment of Their Cytotoxicity against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clerodane diterpenes isolated from Polyalthia longifolia induce apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Diacetylmartynoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetylmartynoside is a phenylpropanoid glycoside, a derivative of the naturally occurring compound martynoside (B21606). Martynoside and its analogs, such as acteoside, have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, neuroprotective, antioxidant, and potential anticancer effects.[1] The acetylation of martynoside to form diacetylmartynoside may alter its lipophilicity and bioavailability, potentially enhancing its therapeutic efficacy. This technical guide aims to provide an in-depth overview of the potential therapeutic targets of diacetylmartynoside, drawing upon the existing research on its parent compound, martynoside, and related molecules. Due to the limited availability of data specific to diacetylmartynoside, this document will focus on the established biological activities and mechanisms of martynoside and acteoside as a predictive framework for the therapeutic potential of diacetylmartynoside.
Core Therapeutic Areas and Mechanisms of Action
The primary therapeutic potential of compounds in the martynoside family appears to stem from their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell survival. The main mechanisms of action revolve around the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Anti-Inflammatory Effects
Chronic inflammation is a key driver of numerous diseases. Martynoside has demonstrated significant anti-inflammatory properties by targeting the NF-κB signaling pathway.[2] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including cytokines and chemokines.[3][4] Inhibition of NF-κB activation is a major therapeutic strategy for inflammatory diseases.[5]
Neuroprotective Effects
Neurodegenerative diseases are often associated with neuroinflammation and oxidative stress. The antioxidant and anti-inflammatory properties of martynoside and related compounds suggest a strong potential for neuroprotection.[6][7] By mitigating oxidative damage and reducing the inflammatory response in neural tissues, these compounds may help to slow the progression of neurodegenerative conditions.
Antioxidant Activity
The generation of reactive oxygen species (ROS) can lead to cellular damage and is implicated in a wide range of pathologies. Phenylpropanoid glycosides are known for their potent antioxidant activities. They can directly scavenge free radicals and also enhance the endogenous antioxidant defense systems within the body.
Quantitative Data Summary
While specific quantitative data for diacetylmartynoside is not yet available in the public domain, the following table summarizes the reported biological activities of its parent compound, martynoside, and the related compound, acteoside. This data provides a benchmark for the potential potency of diacetylmartynoside.
| Compound | Assay | Target/Cell Line | IC50 / Activity | Reference |
| Martynoside | Estrogen Receptor Antagonism | ERα and ERβ in HeLa cells | Significant antagonism (p<0.001) | [1] |
| Martynoside | Anti-proliferative | Endometrial cancer cells | Demonstrated antiproliferative effect | [1] |
| Acteoside | Estrogen Receptor Antagonism | ERα and ERβ in HeLa cells | Significant antagonism (p<0.001) | [1] |
| Acteoside | Anticancer | Various cancer cell lines | Modulates oxidative stress and apoptosis | |
| Isoacteoside | Anti-inflammatory | HMC-1 cells | Suppression of pro-inflammatory cytokines |
Key Signaling Pathways
The therapeutic effects of martynoside and its analogs are mediated through complex signaling networks. The following diagrams illustrate the key pathways that are likely modulated by diacetylmartynoside.
Caption: Proposed inhibition of the NF-κB signaling pathway by Diacetylmartynoside.
Caption: Potential modulation of the MAPK/ERK signaling pathway by Diacetylmartynoside.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate the therapeutic potential of diacetylmartynoside.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
Objective: To determine the inhibitory effect of diacetylmartynoside on NF-κB activation.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of diacetylmartynoside.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the percentage of NF-κB inhibition for each concentration of diacetylmartynoside relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
-
MAPK Pathway Activation (Western Blot Analysis)
Objective: To assess the effect of diacetylmartynoside on the phosphorylation of key proteins in the MAPK pathway (e.g., ERK, JNK, p38).
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa or PC12) to 70-80% confluency.
-
Treat the cells with different concentrations of diacetylmartynoside for a specified time course.
-
In some experiments, stimulate the cells with a known MAPK activator (e.g., EGF or anisomycin) following pre-treatment with the compound.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of diacetylmartynoside on MAPK activation.
-
Total Antioxidant Capacity (TAC) Assay
Objective: To measure the overall antioxidant capacity of diacetylmartynoside.
Methodology:
-
Reagent Preparation:
-
Prepare a Trolox standard curve by making serial dilutions of a stock solution.
-
Prepare the assay reagent, which typically involves a chromogen that changes color upon reduction by antioxidants.
-
-
Assay Procedure:
-
Add the diacetylmartynoside solution at various concentrations to the wells of a 96-well plate.
-
Add the Trolox standards to separate wells.
-
Add the assay reagent to all wells.
-
Incubate the plate for the recommended time at room temperature, protected from light.
-
-
Measurement and Analysis:
-
Measure the absorbance of the samples and standards at the specified wavelength using a microplate reader.
-
Subtract the blank reading from all measurements.
-
Plot the standard curve of absorbance versus Trolox concentration.
-
Determine the Trolox equivalents of the diacetylmartynoside samples from the standard curve.
-
References
- 1. Acteoside and martynoside exhibit estrogenic/antiestrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Clerodenoside A: A Technical Guide to its Role in Plant Secondary Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clerodenoside A, a phenylpropanoid glycoside found in select species of the Clerodendrum genus, represents a class of secondary metabolites with potential pharmacological significance. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its chemical properties, isolation from natural sources, and its putative role in plant secondary metabolism. While detailed experimental data from the primary literature remains elusive in readily available databases, this document synthesizes existing information to guide future research and drug discovery efforts. The guide also presents a putative biosynthetic pathway for this compound, based on established pathways of related phenylpropanoid glycosides, and outlines a general experimental workflow for its isolation and characterization.
Introduction
Plant secondary metabolites are a rich source of bioactive compounds with diverse applications in medicine and agriculture. The genus Clerodendrum, belonging to the Lamiaceae family, is known for producing a wide array of secondary metabolites, including terpenoids, flavonoids, and phenylpropanoid glycosides.[1] These compounds are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3][4] this compound, a phenylpropanoid glycoside, has been identified as a constituent of several Clerodendrum species.[1] This guide aims to consolidate the available technical information on this compound to serve as a foundational resource for researchers.
Physicochemical and Spectroscopic Data
Detailed quantitative data for this compound, including its physicochemical properties and comprehensive spectroscopic data, are not widely available in the public domain and are likely contained within the original isolation paper by Tian & Sun (1995), which is not readily accessible. The information that has been pieced together from various sources is summarized below.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Data | Reference(s) |
| Molecular Formula | C₃₅H₄₄O₁₇ | - |
| Synonym | Diacetylmartynoside | - |
| Source Organisms | Clerodendron japonicum (Thunb.) Sweet, Clerodendrum inerme, Clerodendrum philipinum | [1] |
| 1H-NMR Data | Data not available in searched resources. | - |
| 13C-NMR Data | Data not available in searched resources. | - |
| IR Spectroscopy Data | Data not available in searched resources. | - |
| Mass Spectrometry Data | Data not available in searched resources. | - |
| Melting Point | Data not available in searched resources. | - |
| Specific Rotation | Data not available in searched resources. | - |
Biological Activity
While the broader Clerodendrum genus is known for its bioactive compounds, specific quantitative biological activity data for this compound, such as IC₅₀ values, are not available in the reviewed literature. Phenylpropanoid glycosides, as a class, are recognized for their antioxidant and anti-inflammatory properties. Further investigation is required to elucidate the specific bioactivities of this compound.
Table 2: Reported Biological Activities of Related Compounds from Clerodendrum Genus
| Compound Class | Biological Activity | Reference(s) |
| Phenylpropanoid Glycosides | Antioxidant, Anti-inflammatory | [2][5] |
| Diterpenoids (Clerodane) | Cytotoxic, Anti-inflammatory, Anti-proliferative, Antibacterial | [3][4] |
| Flavonoids | Antioxidant, Anti-inflammatory, Antidiabetic, Anticancer | [2] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the isolation, purification, and biological evaluation of this compound are not available in the searched resources. The isolation is generally described as being achieved through various chromatographic methods from the methanolic or ethanolic extracts of the plant material.
General Isolation and Purification Workflow
The following diagram illustrates a general workflow that can be adapted for the isolation and purification of this compound from Clerodendrum plant material. This is a hypothetical workflow based on standard phytochemical practices.
Role in Plant Secondary Metabolism: A Putative Biosynthetic Pathway
The precise biosynthetic pathway of this compound has not been elucidated. However, based on its structure as a phenylpropanoid glycoside and established pathways for similar molecules like verbascoside, a putative biosynthetic pathway can be proposed. This pathway originates from the shikimate pathway, leading to the formation of key precursors like phenylalanine and tyrosine.
The core structure of this compound is likely assembled through a series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) to produce p-coumaroyl-CoA. This is followed by glycosylation, acylation, and potentially acetylation steps to yield the final molecule.
The following diagram illustrates the proposed biosynthetic pathway leading to a generalized phenylpropanoid glycoside, which serves as a model for this compound biosynthesis.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Flavonoids from Clerodendrum genus and their biological activities [hrcak.srce.hr]
- 3. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biologically Active Diterpenoids in the Clerodendrum Genus—A Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
Preliminary In Vitro Screening of Clerodenoside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide summarizes the potential in vitro screening methodologies and expected biological activities of Clerodenoside A based on published data for structurally related clerodane diterpenoids and compounds from the Clerodendrum genus. Currently, there is a lack of publicly available data specifically detailing a comprehensive in vitro screening of pure this compound. The experimental protocols and data presented herein are therefore illustrative and based on established methods for similar natural products.
Introduction
This compound is a clerodane-type diterpenoid glycoside isolated from plants of the Clerodendrum genus. Diterpenoids from this genus have been reported to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.[1] This guide provides a framework for the preliminary in vitro screening of this compound, outlining potential experimental protocols, data presentation formats, and relevant signaling pathways that may be modulated by this compound.
Potential Biological Activities and Data from Related Compounds
Based on the activities of other clerodane diterpenoids, this compound is hypothesized to exhibit several biological effects. The following tables summarize quantitative data from in vitro studies on compounds with similar structures.
Antimicrobial Activity
Clerodane diterpenoids have demonstrated notable activity against various bacterial strains, particularly Gram-positive bacteria.[1][2]
Table 1: Minimum Inhibitory Concentrations (MIC) of Clerodane Diterpenoids Against Selected Bacteria
| Compound/Extract | Organism | MIC (µg/mL) | Reference |
| 6β-(2-methylbut-2(Z)-enoyl)-3α,4α,15,16-bis-epoxy-8β,10βH-ent-cleroda-13(16),14-dien-20,12-olide | Enterococcus faecalis | 1.56 | [1] |
| Solidagodiol (trans-clerodane) | Clavibacter michiganensis | 5.1 µM | [2] |
| Solidagodiol (trans-clerodane) | Bacillus subtilis | 21 µM | [2] |
| Solidagoic Acid D (cis-clerodane) | Clavibacter michiganensis | 17 | [3] |
| Crude Extract (Microglossa angolensis) | Enterococcus faecalis | 312.50 | [1] |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds is often initially assessed through in vitro assays that measure the inhibition of protein denaturation and the stabilization of cell membranes. Extracts from Clerodendrum species have shown promising results in these assays.[4][5]
Table 2: In Vitro Anti-inflammatory Activity of Clerodendrum infortunatum Leaf Extract
| Concentration (µg/mL) | % Inhibition of Protein Denaturation | % HRBC Membrane Stabilization | Reference |
| 10 | 25.71 | 46.67 | [5] |
| 20 | 32.50 | 49.67 | [5] |
| 40 | 46.07 | 48.33 | [5] |
| 80 | 57.50 | 56.00 | [5] |
| 100 | 65.36 | 62.67 | [5] |
Experimental Protocols
The following are detailed methodologies for key in vitro screening assays that can be applied to this compound.
General Experimental Workflow
The overall process for in vitro screening follows a logical progression from initial activity assessment to more detailed mechanistic studies.
Caption: General workflow for the in vitro screening of this compound.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which this compound exhibits toxicity to cells, which is crucial for interpreting other bioactivity results.
-
Cell Preparation:
-
Culture a suitable cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa) in appropriate media.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the culture medium.
-
Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24-72 hours.[7]
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Antimicrobial Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.[1]
-
Microorganism Preparation:
-
Prepare a fresh culture of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) in a suitable broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
-
Assay Plate Preparation:
-
Add culture broth to all wells of a 96-well plate.
-
Perform a two-fold serial dilution of the this compound stock solution across the wells.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A standard antibiotic (e.g., gentamicin) should be used as a reference.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
-
Anti-inflammatory Assay (Inhibition of Albumin Denaturation)
This assay assesses the ability of this compound to prevent protein denaturation, a hallmark of inflammation.[8][9]
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture consisting of 1% aqueous solution of bovine serum albumin (BSA) and a buffer solution (e.g., phosphate-buffered saline, pH 6.4).
-
Add different concentrations of this compound to the reaction mixture. Use a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) as a positive control.
-
-
Incubation:
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 5-10 minutes.
-
-
Absorbance Measurement:
-
After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Potential Signaling Pathway Interactions
Terpenoids are known to modulate various intracellular signaling pathways. Based on studies of similar compounds, this compound may interact with key pathways involved in cell proliferation, inflammation, and survival, such as the MAPK/ERK and PI3K/Akt pathways.[10][11]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell growth, differentiation, and stress responses. Its dysregulation is often linked to cancer and inflammatory diseases.[12]
Caption: Hypothesized interaction of this compound with the MAPK/ERK pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a common feature in many cancers.[13][14]
Caption: Hypothesized interaction of this compound with the PI3K/Akt pathway.
Conclusion
While specific in vitro screening data for this compound is not yet widely published, the information available for related clerodane diterpenoids suggests that it is a promising candidate for further investigation. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to begin a systematic evaluation of this compound's therapeutic potential. Future studies should focus on performing these assays with the purified compound to generate specific quantitative data and to elucidate its precise molecular targets and signaling pathway interactions.
References
- 1. Antimicrobial clerodane diterpenoids from Microglossa angolensis Oliv. et Hiern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cetjournal.it [cetjournal.it]
- 9. Frontiers | In vitro assessment of antimicrobial, anti-inflammatory, and schistolarvicidal activity of macroalgae-based gold nanoparticles [frontiersin.org]
- 10. tools.niehs.nih.gov [tools.niehs.nih.gov]
- 11. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitogen-activated protein kinase (MAPK) pathway mediates the oestrogen-like activities of ginsenoside Rg1 in human breast cancer (MCF-7) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphoinositide 3-Kinase/Akt Signaling and Redox Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Clerodenoside A Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clerodenoside A is a clerodane diterpenoid glycoside that has been isolated from plants of the Clerodendrum genus, notably Clerodendrum chinense. Diterpenoids from this genus have attracted scientific interest due to their diverse biological activities, including anti-inflammatory and cytotoxic properties.[1] This document provides a detailed overview of the protocols for the extraction and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development. The methodologies described are based on established techniques for the isolation of clerodane diterpenoids from plant materials.
Data Presentation
Table 1: Generalized Extraction and Fractionation Yields
| Stage | Description | Starting Material (Dry Weight) | Solvent System | Typical Yield (w/w %) |
| Crude Extraction | Initial solvent extraction of dried plant material. | 1000 g | 95% Ethanol (B145695) | 10 - 15% |
| Solvent Partitioning | Liquid-liquid extraction of the crude extract. | 100 - 150 g | Ethyl Acetate (B1210297) | 2 - 5% |
| n-Butanol | 3 - 7% |
Table 2: Generalized Purification Purity
| Purification Step | Column Type | Mobile Phase | Purity of Isolate |
| Silica (B1680970) Gel Chromatography | Silica Gel (200-300 mesh) | Chloroform-Methanol gradient | 50 - 70% |
| Sephadex Chromatography | Sephadex LH-20 | Methanol (B129727) | > 90% |
| Preparative HPLC | C18 Reverse Phase | Acetonitrile-Water gradient | > 98% |
Experimental Protocols
The following protocols describe the general methodology for the extraction and purification of this compound from the leaves of Clerodendrum chinense.
Plant Material Preparation
-
Collect fresh leaves of Clerodendrum chinense.
-
Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.
-
Air-dry the leaves in the shade at room temperature for 7-10 days or until they are brittle.
-
Grind the dried leaves into a coarse powder using a mechanical grinder.
Extraction
-
Macerate the powdered plant material (1 kg) with 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
Solvent Partitioning (Fractionation)
-
Suspend the crude ethanol extract in distilled water (1 L).
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity:
-
n-hexane (3 x 1 L)
-
Chloroform (B151607) (3 x 1 L)
-
Ethyl acetate (3 x 1 L)
-
n-butanol (3 x 1 L)
-
-
Concentrate each fraction to dryness using a rotary evaporator. The clerodane diterpenoids are typically found in the ethyl acetate and n-butanol fractions.
Purification
a. Silica Gel Column Chromatography:
-
Pack a glass column (5 cm diameter, 100 cm length) with silica gel (200-300 mesh) in chloroform.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, and then load the dried silica gel containing the sample onto the top of the prepared column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 100:1, 50:1, 20:1, 10:1, 1:1 v/v).
-
Collect fractions of 20-30 mL and monitor the separation by thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest based on the TLC profile.
b. Sephadex LH-20 Column Chromatography:
-
Further purify the combined fractions from the silica gel column using a Sephadex LH-20 column.
-
Pack the column with Sephadex LH-20 and equilibrate with methanol.
-
Dissolve the semi-purified fraction in a small volume of methanol and apply it to the column.
-
Elute with methanol at a constant flow rate.
-
Collect fractions and monitor by TLC to isolate the target compound.
c. Preparative High-Performance Liquid Chromatography (HPLC) (Optional):
-
For final purification to achieve high purity (>98%), preparative HPLC can be employed.
-
Use a C18 reverse-phase column.
-
Elute with a gradient of acetonitrile (B52724) and water.
-
Monitor the elution with a UV detector and collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain the pure compound.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Potential Anti-inflammatory Signaling Pathway
While the specific signaling pathway for this compound is not yet elucidated, clerodane diterpenoids have been reported to exhibit anti-inflammatory effects, potentially through the inhibition of pathways involving NF-κB and MAPKs.[2][3] The following diagram illustrates a generalized anti-inflammatory signaling pathway that could be investigated for this compound.
Caption: Hypothesized Anti-inflammatory Signaling Pathway for this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Diacetylmartynoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diacetylmartynoside is a phenylethanoid glycoside that has garnered interest for its potential pharmacological activities. Accurate and reliable quantification of Diacetylmartynoside in various samples is crucial for research, development, and quality control purposes. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Diacetylmartynoside. The described protocol is suitable for the quantitative analysis of Diacetylmartynoside in bulk materials and formulated products.
Chromatographic Conditions
A summary of the optimized HPLC parameters for the analysis of Diacetylmartynoside is presented in the table below. These conditions have been established based on methods for structurally similar compounds, such as Martynoside and other phenylethanoid glycosides.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min, 10-20% B; 5-25 min, 20-40% B; 25-30 min, 40-10% B; 30-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 332 nm |
| Run Time | 35 minutes |
Experimental Protocols
1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Diacetylmartynoside reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol (B129727). Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Sample Preparation
-
Solid Samples (e.g., plant extracts, bulk powder): Accurately weigh a quantity of the homogenized sample powder equivalent to approximately 10 mg of Diacetylmartynoside and transfer to a 50 mL centrifuge tube.
-
Extraction: Add 25 mL of methanol to the tube. Vortex for 1 minute and then extract using an ultrasonic bath for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
3. Method Validation Summary
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines. The validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
| Intra-day Precision (RSD%) | < 2.0% |
| Inter-day Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Specificity | No interference from blank or placebo |
Visualizations
Caption: HPLC analysis workflow for Diacetylmartynoside.
Caption: Logical flow from method development to application.
Application Notes and Protocols for the GC-MS Analysis of Clerodenoside A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the analysis of Clerodenoside A, a phenolic glycoside, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the non-volatile nature of glycosides, a crucial derivatization step is required to ensure amenability with GC-MS analysis. The following protocols are based on established methodologies for the analysis of similar glycosidic compounds.
Introduction
This compound, also known as Diacetylmartynoside, is a phenolic glycoside that has been isolated from plants of the Clerodendrum genus.[1] The chemical formula of this compound is C35H44O17, and it has a molecular weight of 736.71 g/mol .[1] The analysis of such compounds is critical for phytochemical studies, quality control of herbal medicines, and for understanding their pharmacokinetic and pharmacodynamic properties in drug development.
Gas Chromatography-Mass Spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, glycosides like this compound are thermally labile and possess low volatility due to the presence of multiple polar hydroxyl groups. Therefore, a derivatization step, typically silylation, is essential to replace the active hydrogens with less polar and more volatile trimethylsilyl (B98337) (TMS) groups, making the analyte suitable for GC-MS analysis.[2][3][4]
Experimental Protocols
Sample Preparation: Extraction of this compound
A generalized protocol for the extraction of this compound from a plant matrix is outlined below. The efficiency of the extraction may vary depending on the specific plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves, stems)
-
Methanol (B129727) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Deionized water
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Protocol:
-
Defatting: Macerate 10 g of the dried, powdered plant material with 100 mL of n-hexane for 24 hours to remove lipids and other nonpolar compounds. Filter the mixture and discard the n-hexane extract.
-
Extraction: Air-dry the residue and then extract it with 100 mL of methanol for 48 hours at room temperature with occasional shaking.
-
Filtration and Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Liquid-Liquid Partitioning: Resuspend the concentrated extract in 50 mL of deionized water and partition it successively with 50 mL of ethyl acetate three times.
-
Fraction Collection: Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator. The resulting residue is the enriched fraction containing this compound.
-
(Optional) Solid Phase Extraction (SPE) Cleanup: For higher purity, the ethyl acetate fraction can be further purified using a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by deionized water.
-
Load the sample (dissolved in a minimal amount of the mobile phase).
-
Wash with a non-eluting solvent to remove impurities.
-
Elute the target compound with an appropriate solvent or solvent gradient (e.g., methanol-water mixtures).
-
Collect the fraction containing this compound and evaporate to dryness.
-
Derivatization: Silylation of this compound
This protocol describes the conversion of this compound to its volatile trimethylsilyl (TMS) ether derivative.
Materials:
-
Dried extract containing this compound
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
Sample Preparation: Place approximately 1 mg of the dried extract into a GC vial.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Silylating Agent: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat it at 70°C for 60 minutes in a heating block or oven.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for GC-MS analysis. Inject 1 µL of the derivatized solution into the GC-MS system.
GC-MS Analysis
The following are suggested starting parameters for the GC-MS analysis of silylated this compound. These parameters should be optimized for the specific instrument being used.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher).
-
Capillary Column: A nonpolar or medium-polarity column is recommended, such as a 5% phenyl methylpolysiloxane column (e.g., HP-5MS, DB-5MS, or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 320°C
-
Final hold: 10 minutes at 320°C
-
-
Transfer Line Temperature: 290°C
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 50 - 1200
-
Solvent Delay: 5 minutes
Data Presentation
Quantitative analysis of this compound would typically involve the use of an internal standard and the generation of a calibration curve. The following tables present a hypothetical quantitative analysis for illustrative purposes.
Table 1: Calibration Curve Data for Quantitation of Silylated this compound
| Concentration (µg/mL) | Peak Area of Silylated this compound | Peak Area of Internal Standard | Area Ratio (Analyte/IS) |
| 1 | 50,000 | 480,000 | 0.104 |
| 5 | 260,000 | 490,000 | 0.531 |
| 10 | 510,000 | 485,000 | 1.052 |
| 25 | 1,280,000 | 495,000 | 2.586 |
| 50 | 2,550,000 | 490,000 | 5.204 |
| 100 | 5,150,000 | 488,000 | 10.553 |
Table 2: Hypothetical Quantitative Results of this compound in Different Extracts
| Sample ID | Sample Weight (g) | Final Volume (mL) | Measured Concentration (µg/mL) | Amount of this compound (mg/g of dry weight) |
| Extract A | 10.2 | 1.0 | 22.5 | 2.21 |
| Extract B | 9.8 | 1.0 | 35.8 | 3.65 |
| Extract C | 10.5 | 1.0 | 15.2 | 1.45 |
Mass Spectral Fragmentation
The mass spectrum of the TMS derivative of this compound is expected to show characteristic fragmentation patterns. The fragmentation of silylated glycosides often initiates at the glycosidic bond, leading to ions representing the sugar moiety and the aglycone.[5] Characteristic fragment ions for trimethylsilylated hexoses are often observed.
Visualization of Experimental Workflow and Potential Biological Relevance
The following diagrams illustrate the experimental workflow for GC-MS analysis and a representative signaling pathway that could be influenced by bioactive compounds from the Clerodendrum genus.
While specific signaling pathways for this compound are not extensively documented, compounds from the Clerodendrum genus are known to possess anti-inflammatory and antioxidant properties.[6][7] These activities are often associated with the modulation of pathways such as the NF-κB and Nrf2 signaling pathways. The diagram below represents a simplified overview of the NF-κB signaling pathway, a key regulator of inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Target Validation Assays for Clerodenoside A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clerodenoside A, a phenolic glycoside identified from Clerodendrum inerme, has been noted for its potential to modulate inflammatory responses.[1][2] While the precise molecular targets of this compound are not yet fully elucidated, its classification and putative anti-inflammatory and cytotoxic activities suggest that it may interact with key proteins in signaling pathways that regulate inflammation and cell death. This document provides detailed application notes and protocols for a panel of target validation assays relevant to the potential bioactivities of this compound.
The assays described herein focus on three primary target classes that are central to inflammation and cancer:
-
Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that plays a pivotal role in cytokine signaling, cell proliferation, and survival. Aberrant STAT3 activation is a hallmark of many cancers and inflammatory diseases.[3]
-
Nuclear Factor-kappa B (NF-κB) Pathway: A key signaling pathway that regulates the expression of pro-inflammatory genes. Inhibition of this pathway is a major goal in the development of anti-inflammatory drugs.
-
Caspases: A family of proteases that are essential for the execution of apoptosis, or programmed cell death. Activation of caspases is a key mechanism for many cytotoxic anti-cancer agents.
These protocols provide a robust framework for researchers to investigate the mechanism of action of this compound and validate its potential therapeutic targets.
Hypothesized Signaling Pathways and Assay Workflows
The following diagrams illustrate the key signaling pathways that may be modulated by this compound and the general workflow for the target validation assays.
Caption: Hypothesized signaling pathways for this compound activity.
References
Application Notes and Protocols for the Assessment of Anti-inflammatory Activity of Clerodenoside A
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the assessment of the anti-inflammatory properties of Clerodenoside A, a naturally occurring diterpenoid. The protocols detailed herein cover essential in vitro and in vivo assays to elucidate its mechanism of action and evaluate its therapeutic potential. This document offers step-by-step instructions for investigating the effects of this compound on key inflammatory mediators and signaling pathways, including lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages and the carrageenan-induced paw edema model. While specific experimental data for this compound is not yet extensively published, this guide provides a robust framework for its evaluation, complete with templates for data presentation and visualization of relevant biological pathways.
Introduction
Inflammation is a complex biological response to harmful stimuli and is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory agents from natural sources is a critical area of pharmaceutical research. This compound, a clerodane diterpenoid isolated from plants of the Clerodendrum genus, represents a promising candidate for investigation.[1][2] Plants from this genus have been traditionally used for treating various inflammatory conditions.[1][3] This document outlines a systematic approach to evaluate the anti-inflammatory activity of this compound, focusing on its effects on the production of inflammatory mediators and its modulation of key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
In Vitro Anti-inflammatory Activity Assessment
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Objective: To determine the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophages.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere for 12-24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value of this compound.
Measurement of Pro-inflammatory Cytokines and Prostaglandin E₂ (PGE₂)
Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α, IL-6) and Prostaglandin E₂ (PGE₂).
Protocol:
-
Follow steps 1-5 from the NO inhibition protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the culture plates and collect the supernatant.
-
ELISA: Measure the concentrations of TNF-α, IL-6, and PGE₂ in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine and PGE₂ levels in the this compound-treated groups to the LPS-stimulated control group.
Western Blot Analysis of Inflammatory Proteins
Objective: To investigate the effect of this compound on the expression of key inflammatory proteins such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and proteins involved in the NF-κB and MAPK signaling pathways.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS as described previously.
-
Protein Extraction: After the appropriate incubation time (e.g., 24 hours for iNOS and COX-2; shorter time points for signaling proteins like phosphorylated p65 and p38), lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, and JNK. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
In Vivo Anti-inflammatory Activity Assessment
Carrageenan-Induced Paw Edema in Rodents
Objective: To evaluate the acute anti-inflammatory effect of this compound in a well-established animal model of inflammation.[1][2][3][4][5]
Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Control group (vehicle)
-
This compound treated groups (e.g., 10, 25, 50 mg/kg, p.o.)
-
Positive control group (e.g., Indomethacin or Diclofenac, 10 mg/kg, p.o.)
-
-
Drug Administration: Administer this compound or the standard drug orally one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal. Inject the same volume of saline into the left hind paw as a control.
-
Measurement of Paw Volume: Measure the paw volume of both hind paws using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the control group at each time point.
Data Presentation
(Note: The following data are hypothetical and for illustrative purposes only, as specific experimental results for this compound are not extensively available in the public domain.)
Table 1: Effect of this compound on NO, PGE₂, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages.
| Treatment | Concentration (µM) | NO Production (% of LPS Control) | PGE₂ Production (pg/mL) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| Control | - | 5.2 ± 0.8 | 15.8 ± 2.1 | 25.3 ± 3.5 | 30.1 ± 4.2 |
| LPS (1 µg/mL) | - | 100 ± 5.6 | 250.4 ± 15.7 | 1250.6 ± 89.3 | 1500.2 ± 105.1 |
| This compound + LPS | 1 | 92.3 ± 4.1 | 230.1 ± 12.9 | 1180.4 ± 75.6 | 1420.7 ± 98.3 |
| This compound + LPS | 5 | 75.6 ± 3.5 | 198.5 ± 10.4 | 985.2 ± 65.1 | 1150.9 ± 82.4 |
| This compound + LPS | 10 | 52.1 ± 2.8 | 145.7 ± 9.8 | 750.8 ± 52.7 | 850.3 ± 60.9 |
| This compound + LPS | 25 | 30.8 ± 1.9 | 98.2 ± 7.5 | 450.3 ± 35.8 | 520.6 ± 41.5 |
| This compound + LPS | 50 | 15.4 ± 1.2 | 55.6 ± 5.1 | 210.9 ± 18.2 | 280.1 ± 25.7 |
| Positive Control + LPS | 10 | 25.7 ± 2.1 | 80.3 ± 6.9 | 380.5 ± 30.1 | 450.8 ± 38.6 |
*Values are expressed as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to the LPS control group.
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats.
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.07 | - |
| This compound | 10 | 0.72 ± 0.06 | 15.3 |
| This compound | 25 | 0.55 ± 0.05* | 35.3 |
| This compound | 50 | 0.38 ± 0.04** | 55.3 |
| Indomethacin | 10 | 0.32 ± 0.03*** | 62.4 |
*Values are expressed as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to the control group.
Mandatory Visualization
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Proposed mechanism of action of this compound on NF-κB and MAPK signaling pathways.
References
Application Notes and Protocols: Cytotoxicity of Diacetylmartynoside in Cancer Cell Lines
Disclaimer: Extensive literature searches did not yield specific quantitative cytotoxicity data (such as IC50 values) or detailed mechanistic studies for Diacetylmartynoside in cancer cell lines. The following application notes and protocols are provided as a general framework for evaluating the cytotoxic properties of a novel compound, like Diacetylmartynoside, based on standard laboratory procedures. The signaling pathways depicted are general representations of apoptosis and MAPK signaling, which are common targets of anti-cancer compounds.
Introduction
Diacetylmartynoside is a natural product that, like its parent compound Martynoside (B21606), may possess anti-cancer properties. Preliminary studies on Martynoside suggest potential cytotoxic and anti-proliferative effects in certain cancer cell lines, such as MCF-7 breast cancer cells[1]. These application notes provide a comprehensive guide for researchers to investigate the cytotoxic effects of Diacetylmartynoside on various cancer cell lines. The protocols herein describe the widely used MTT assay for determining cell viability and provide a basis for further mechanistic studies.
Data Presentation
As no specific IC50 values for Diacetylmartynoside were found in the available literature, a template table is provided below for researchers to populate with their experimental data. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 1: Cytotoxicity of Diacetylmartynoside in various cancer cell lines (Template)
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h treatment | IC50 (µM) after 72h treatment |
| HeLa | Cervical Cancer | Enter experimental data | Enter experimental data |
| MCF-7 | Breast Cancer | Enter experimental data | Enter experimental data |
| A549 | Lung Cancer | Enter experimental data | Enter experimental data |
| HepG2 | Liver Cancer | Enter experimental data | Enter experimental data |
| PC-3 | Prostate Cancer | Enter experimental data | Enter experimental data |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Diacetylmartynoside
-
Cancer cell lines of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of Diacetylmartynoside in DMSO.
-
Prepare serial dilutions of Diacetylmartynoside in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is less than 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of Diacetylmartynoside.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the concentration of Diacetylmartynoside.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: General workflow for determining the cytotoxicity of Diacetylmartynoside.
Hypothetical Signaling Pathway: Induction of Apoptosis
Many natural compounds exert their anti-cancer effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. A simplified representation of the intrinsic pathway, which is often modulated by chemotherapeutic agents, is shown below.
Caption: Hypothetical intrinsic apoptosis pathway induced by Diacetylmartynoside.
Hypothetical Signaling Pathway: MAPK Modulation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Some anti-cancer agents can modulate MAPK signaling to inhibit tumor growth.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by Diacetylmartynoside.
References
No Information Available on the Neuroprotective Effects of Clerodenoside A
Despite a comprehensive search of available scientific literature, no specific information was found regarding the neuroprotective effects, mechanisms of action, or experimental evaluation of Clerodenoside A.
Detailed searches for "this compound neuroprotection," "this compound neuroprotective activity," and "this compound mechanism of action" did not yield any relevant results containing quantitative data, experimental protocols, or established signaling pathways associated with this specific compound.
Therefore, it is not possible to provide the requested Application Notes, Protocols, and detailed data visualizations for the neuroprotective effect evaluation of this compound at this time. The core requirements of data presentation in structured tables, detailed experimental methodologies, and diagrams of signaling pathways cannot be fulfilled due to the absence of foundational research data on this topic in the public domain.
Researchers, scientists, and drug development professionals interested in the potential neuroprotective properties of this compound would need to conduct initial exploratory studies to generate the primary data required for such detailed documentation. These initial studies would likely involve:
-
In vitro assays: To assess the compound's efficacy in protecting neuronal cells from various stressors (e.g., oxidative stress, excitotoxicity, neuroinflammation).
-
Mechanism of action studies: To elucidate the molecular pathways through which this compound might exert its effects.
-
In vivo studies: Using animal models of neurodegenerative diseases to evaluate the compound's therapeutic potential in a whole-organism context.
Once such foundational data becomes available, the creation of detailed application notes and protocols would be a feasible and valuable endeavor for the scientific community.
Application Notes and Protocols for Determining the Antioxidant Capacity of Diacetylmartynoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetylmartynoside, a natural compound of interest, holds potential for therapeutic applications owing to its putative antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. Consequently, the evaluation of the antioxidant capacity of compounds like Diacetylmartynoside is a critical step in drug discovery and development.
These application notes provide detailed protocols for four widely accepted antioxidant capacity assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, FRAP (Ferric Reducing Antioxidant Power) Assay, and ORAC (Oxygen Radical Absorbance Capacity) Assay. The data presentation section offers a structured format for summarizing experimental findings, while the experimental protocols provide step-by-step guidance for laboratory implementation. Furthermore, visual representations of experimental workflows and a potential antioxidant signaling pathway are included to facilitate a comprehensive understanding.
Data Presentation
The antioxidant capacity of Diacetylmartynoside can be quantified and compared using the following standardized assays. The tables below are structured to facilitate the clear presentation and comparison of quantitative data obtained from these experiments.
Table 1: DPPH Radical Scavenging Activity of Diacetylmartynoside
| Compound | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| Diacetylmartynoside | |||
| Ascorbic Acid (Standard) |
Note: Populate with experimental data.
Table 2: ABTS Radical Scavenging Activity of Diacetylmartynoside
| Compound | Concentration (µg/mL) | % Inhibition | Trolox Equivalent Antioxidant Capacity (TEAC) (µM TE/mg) |
| Diacetylmartynoside | |||
| Trolox (Standard) |
Note: Populate with experimental data.
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Diacetylmartynoside
| Compound | Concentration (µg/mL) | Absorbance (593 nm) | FRAP Value (µM Fe(II)/mg) |
| Diacetylmartynoside | |||
| FeSO4 (Standard) |
Note: Populate with experimental data.
Table 4: Oxygen Radical Absorbance Capacity (ORAC) of Diacetylmartynoside
| Compound | Concentration (µg/mL) | Net Area Under the Curve (AUC) | ORAC Value (µM TE/mg) |
| Diacetylmartynoside | |||
| Trolox (Standard) |
Note: Populate with experimental data.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.[1][2][3] The reduction of DPPH is accompanied by a color change from violet to pale yellow, which can be monitored spectrophotometrically.[1]
Materials:
-
Diacetylmartynoside
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[2] Keep the solution in the dark.
-
Sample and Standard Preparation: Prepare a stock solution of Diacetylmartynoside in a suitable solvent. Create a series of dilutions of the sample and ascorbic acid (e.g., 10, 25, 50, 100 µg/mL).
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of Diacetylmartynoside or ascorbic acid to the wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
For the control, add 100 µL of DPPH solution and 100 µL of the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[1][2]
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Value: Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentrations.
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+).[4] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color, which is reduced in the presence of an antioxidant.[4]
Materials:
-
Diacetylmartynoside
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate (B84403) buffer
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ solution:
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
Sample and Standard Preparation: Prepare a stock solution of Diacetylmartynoside and a series of dilutions. Prepare a series of Trolox standards.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of Diacetylmartynoside or Trolox standards to the wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.[5]
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay.
-
TEAC Value: Create a standard curve by plotting the percentage of inhibition against the Trolox concentrations. The antioxidant capacity of the sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of Clerodenoside A under different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Clerodenoside A. The following information addresses potential stability issues and offers troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for long-term storage?
A1: For long-term storage, it is advisable to dissolve this compound in a non-aqueous, aprotic solvent such as anhydrous DMSO or ethanol (B145695) and store it at -20°C or -80°C. Phenolic glycosides can be unstable in aqueous solutions over extended periods.[1]
Q2: How stable is this compound in aqueous solutions for cell-based assays?
A2: this compound, as a phenolic glycoside, is likely susceptible to degradation in aqueous media, especially at neutral or alkaline pH.[2][3] It is recommended to prepare fresh aqueous solutions for each experiment. If temporary storage is necessary, use a slightly acidic buffer (pH 5-6) and store at 4°C for no longer than a few hours.
Q3: What are the primary factors that can cause the degradation of this compound?
A3: The main factors contributing to the degradation of phenolic glycosides like this compound are pH, temperature, and exposure to light.[2][4][5] Alkaline conditions and elevated temperatures can significantly accelerate hydrolysis and other degradation pathways.[2][3] Exposure to UV light can also lead to photochemical degradation.[5]
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in the public domain, hydrolysis of the glycosidic bond and ester linkages are probable degradation pathways. This would likely yield the aglycone and the corresponding sugar and acyl moieties. Forced degradation studies under acidic, basic, and oxidative conditions can help identify specific degradation products.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in the experimental solution. | - Prepare fresh stock solutions of this compound for each experiment. - If using aqueous buffers, ensure the pH is slightly acidic and use the solution immediately after preparation. - Avoid repeated freeze-thaw cycles of stock solutions.[1] - Confirm the purity and integrity of your this compound sample using HPLC or LC-MS. |
| Appearance of unexpected peaks in chromatograms (HPLC/LC-MS). | Formation of degradation products during sample preparation or storage. | - Analyze samples immediately after preparation. - Investigate the effect of sample diluent pH on stability. - Store samples at low temperatures (4°C) in the autosampler if there is a delay before injection. - Perform a forced degradation study to identify potential degradation peaks.[6][8] |
| Discoloration or change in the physical appearance of the this compound sample. | Instability of the compound due to improper storage. | - Store the solid compound in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C). - For solutions, use amber vials to protect from light.[5] |
Stability of this compound Under Different Storage Conditions
The following table summarizes the expected stability of this compound based on the general behavior of phenolic glycosides. This data is illustrative and should be confirmed by experimental studies.
| Storage Condition | Parameter | Value | Time | Expected Purity (%) |
| Solid | Temperature | -20°C | 12 months | >98% |
| Temperature | 4°C | 12 months | 95-98% | |
| Temperature | 25°C | 6 months | <90% | |
| Solution in DMSO | Temperature | -20°C | 6 months | >98% |
| Temperature | 4°C | 1 month | 90-95% | |
| Aqueous Solution (pH 5) | Temperature | 4°C | 24 hours | 95-99% |
| Temperature | 25°C | 24 hours | 85-95% | |
| Aqueous Solution (pH 7.4) | Temperature | 4°C | 24 hours | 80-90% |
| Temperature | 25°C | 24 hours | <80% | |
| Aqueous Solution (pH 8) | Temperature | 25°C | 12 hours | <70% |
| Exposure to Light (Solid) | Light Source | UV (254 nm) | 24 hours | Significant degradation |
| Exposure to Light (Solution) | Light Source | Ambient Light | 7 days | Observable degradation |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To quantify the concentration of this compound and monitor the formation of degradation products over time under various storage conditions.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
Method:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation:
-
For solid stability, accurately weigh a known amount of this compound stored under specific conditions, dissolve it in methanol, and dilute to a suitable concentration.
-
For solution stability, directly dilute an aliquot of the stored solution to the working concentration.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from its degradation products (e.g., start with 95% A, decrease to 5% A over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of this compound (typically around 280 nm for phenolic compounds).
-
-
Analysis: Inject the standards and samples. Identify and quantify the this compound peak based on the retention time and calibration curve. Monitor for the appearance and increase of new peaks, which indicate degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity and Stability Studies of Verbascoside, a Novel Antioxidant, in Dermo-Cosmetic and Pharmaceutical Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–gelation property relationships of phenolic glycosides of pentose sugars: pH dependent controlled release of curcumin - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00907A [pubs.rsc.org]
- 4. Stability Study and Identification of Degradation Products of Caffeoylgluconic Acid Derivatives from Fructus Euodiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
Technical Support Center: Optimizing HPLC Parameters for Diacetylmartynoside Separation
Welcome to the technical support center for the HPLC analysis of Diacetylmartynoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the separation and quantification of Diacetylmartynoside.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Diacetylmartynoside in a question-and-answer format.
Q1: I am observing poor resolution between my Diacetylmartynoside peak and other components in my plant extract sample. What should I do?
A1: Poor resolution is a common challenge when analyzing complex mixtures like plant extracts. Here are several steps you can take to improve the separation:
-
Optimize the Mobile Phase Gradient: A shallow gradient is often more effective for separating closely eluting compounds. If you are using a steep gradient, try decreasing the rate of change of the organic solvent concentration over time. This will provide more time for the individual components to interact with the stationary phase and separate.
-
Adjust the Mobile Phase pH: The retention of phenolic compounds like Diacetylmartynoside can be sensitive to the pH of the mobile phase. Adding a small amount of an acid, such as formic acid or acetic acid (e.g., 0.1%), to the aqueous portion of your mobile phase can suppress the ionization of silanol (B1196071) groups on the column and the analyte, leading to sharper peaks and potentially altered selectivity.
-
Change the Organic Modifier: Acetonitrile (B52724) and methanol (B129727) have different solvent strengths and selectivities. If you are currently using acetonitrile, switching to methanol, or a combination of both, can alter the elution order and improve the resolution of co-eluting peaks.
-
Consider a Different Column: If optimizing the mobile phase does not provide adequate resolution, you may need to try a column with a different stationary phase chemistry. While a C18 column is a good starting point, other phases like a phenyl-hexyl or a polar-embedded phase column can offer different selectivity for phenolic compounds.
Q2: My Diacetylmartynoside peak is showing significant tailing. What is causing this and how can I fix it?
A2: Peak tailing is often observed for phenolic compounds and can be caused by several factors. Here’s how to troubleshoot this issue:
-
Secondary Interactions with the Column: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar functional groups of Diacetylmartynoside, leading to peak tailing.[1]
-
Solution: As mentioned previously, adding a small amount of acid to the mobile phase can help to minimize these interactions. Using a high-purity, well-end-capped C18 column is also crucial.
-
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase and cause peak distortion, including tailing.
-
Solution: Try diluting your sample and injecting a smaller volume.
-
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing.
-
Solution: Ensure that all connections are made with the shortest possible length of narrow-bore tubing (e.g., 0.005" I.D.).
-
Q3: My retention times for Diacetylmartynoside are shifting between injections. What could be the problem?
A3: Unstable retention times can compromise the reliability of your quantitative data. Here are the most common causes and their solutions:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method.
-
Solution: Increase the equilibration time between runs to at least 10 column volumes.
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention.
-
Solution: Ensure accurate and precise measurement of all solvents and additives. It is also recommended to prepare fresh mobile phase daily and degas it thoroughly before use.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to retention time shifts.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.
-
-
Pump Performance: Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to variable retention times.
-
Solution: Regularly inspect your HPLC system for leaks and perform routine maintenance on the pump seals and check valves.
-
Q4: I am not seeing a peak for Diacetylmartynoside, or the peak is much smaller than expected. What should I do?
A4: A missing or small peak can be due to a variety of issues, from sample preparation to instrument problems.
-
Sample Degradation: Diacetylmartynoside may be unstable under certain conditions.
-
Injector Issues: A blockage in the injector or an improperly seated sample loop can prevent the sample from being injected onto the column.
-
Solution: Flush the injector with an appropriate solvent and ensure the sample loop is filled correctly.
-
-
Detector Settings: The detector wavelength may not be optimal for Diacetylmartynoside.
-
System Leak: A leak anywhere in the system can lead to a loss of sample and a smaller or absent peak.
-
Solution: Carefully inspect the entire flow path for any signs of leakage.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for Diacetylmartynoside separation?
A1: Based on methods developed for similar phenolic compounds found in plant extracts, a reverse-phase HPLC method using a C18 column is a suitable starting point. A gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic or acetic acid) and an organic solvent like acetonitrile is recommended.
Q2: How can I confirm the identity of the Diacetylmartynoside peak in my chromatogram?
A2: The most reliable way to confirm the identity of a peak is to use a certified reference standard of Diacetylmartynoside. By injecting the standard under the same HPLC conditions, you can compare the retention time with the peak in your sample. For unequivocal identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.
Q3: Is a guard column necessary for the analysis of Diacetylmartynoside in plant extracts?
A3: While not strictly mandatory, using a guard column is highly recommended when analyzing complex samples like plant extracts. A guard column is a short, disposable column with the same stationary phase as your analytical column. It is placed before the analytical column to protect it from strongly retained or particulate matter in the sample, which can cause pressure buildup and shorten the lifetime of the more expensive analytical column.
Q4: What are the key parameters to consider when validating an HPLC method for Diacetylmartynoside?
A4: A full method validation should be performed to ensure the reliability of your results. Key validation parameters, as often required by regulatory guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
The following is a recommended starting methodology for the HPLC separation of Diacetylmartynoside, adapted from methods used for similar phenolic compounds in plant extracts.[6][7]
Table 1: Recommended HPLC Parameters for Diacetylmartynoside Separation
| Parameter | Recommended Condition |
| Column | C18, 5 µm particle size, 150 x 4.6 mm |
| Mobile Phase A | 0.1% (v/v) Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a low percentage of B, and gradually increase to elute Diacetylmartynoside. A starting point could be a linear gradient from 5% to 40% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Extract the plant material with a suitable solvent (e.g., methanol or ethanol).
-
Evaporate the solvent and redissolve the residue in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Visualizations
References
- 1. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 2. japsonline.com [japsonline.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcogres.com [phcogres.com]
- 7. phcogres.com [phcogres.com]
Technical Support Center: Enhancing the Bioavailability of Clerodenoside A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Clerodenoside A.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with this compound is showing low or inconsistent oral bioavailability. What are the likely causes?
Low oral bioavailability of this compound is often attributed to its poor aqueous solubility.[1][2] As a natural glycoside, its large molecular size and complex structure can also hinder its absorption across the gastrointestinal tract.[3][4] Inconsistent results may stem from variability in the gastrointestinal environment of test subjects, including pH and food effects.
Q2: What are the first steps I should take to troubleshoot poor bioavailability?
First, characterize the physicochemical properties of your this compound sample, including its solubility in various pharmaceutically relevant solvents and its crystalline structure (polymorphism).[1][2] This information is crucial for selecting an appropriate formulation strategy. Subsequently, consider simple formulation adjustments such as pH modification of the vehicle if the compound has ionizable groups.
Q3: Are there any known signaling pathways affected by this compound that I should be aware of for my pharmacodynamic studies?
While specific signaling pathways for this compound are not extensively documented in publicly available literature, many natural compounds with similar structures exhibit anti-inflammatory effects. A potential pathway to investigate could be the NF-κB signaling cascade, a key regulator of inflammation.
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound in Aqueous Media
Problem: this compound powder does not readily dissolve in aqueous buffers for in vitro assays or in vehicle for in vivo administration. This compound is soluble in solvents like chloroform, dichloromethane, and DMSO.[5]
Workflow for Addressing Poor Dissolution
Caption: Workflow for troubleshooting poor dissolution of this compound.
Suggested Solutions & Methodologies:
| Strategy | Description | Key Considerations |
| Particle Size Reduction | Decreasing the particle size increases the surface area, which can enhance the dissolution rate.[6] Methods include micronization and nanosizing. | Can be achieved through techniques like air-jet milling or high-pressure homogenization.[7] May not be sufficient for compounds with very low intrinsic solubility. |
| Co-solvents | Using a mixture of water-miscible organic solvents can increase the solubility of poorly soluble compounds.[6] | Common co-solvents include polyethylene (B3416737) glycols (PEGs), ethanol, and propylene (B89431) glycol. The concentration must be carefully selected to avoid toxicity in animal studies.[6] |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1][2] | Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and safety profile. The molar ratio of this compound to cyclodextrin needs to be optimized.[1] |
| Amorphous Solid Dispersions | Dispersing this compound in a polymer matrix in an amorphous state can lead to higher apparent solubility and dissolution rates compared to its crystalline form.[1] | Polymers like polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC) are often used. Stability of the amorphous form is a critical parameter to monitor. |
| Lipid-Based Formulations | For lipophilic compounds, dissolving them in oils or creating self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.[7][8] | SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[2][7] |
Issue 2: High Inter-Individual Variability in Pharmacokinetic Profiles
Problem: In vivo studies show significant variation in the plasma concentration-time profiles of this compound between individual animals.
Logical Relationship for Investigating Variability
Caption: Investigating sources of pharmacokinetic variability.
Suggested Solutions & Methodologies:
| Strategy | Description | Key Considerations |
| Standardize Dosing Conditions | Ensure consistent fasting/fed states for all animals to minimize variability due to food effects. | The presence of food can alter gastric emptying time and intestinal pH, affecting drug dissolution and absorption. |
| Utilize Bioavailability Enhancers | Co-administration with natural compounds that inhibit efflux pumps or metabolic enzymes can improve bioavailability and reduce variability.[3][9] | Piperine, an alkaloid from black pepper, is a well-known inhibitor of P-glycoprotein and some CYP450 enzymes.[3][9] |
| Develop Robust Formulations | Formulations like SEDDS can reduce the impact of physiological variables on drug absorption by presenting the drug in a solubilized state.[8] | The emulsification process should be rapid and result in a consistent droplet size to ensure uniform absorption. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Complex
Objective: To enhance the aqueous solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Methodology:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.
-
Slowly add this compound to the HP-β-CD solution while stirring continuously at room temperature. A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a good starting point.
-
Continue stirring the mixture for 24-48 hours to allow for complex formation.
-
Filter the solution to remove any un-complexed this compound.
-
Freeze the resulting solution and lyophilize using a freeze-dryer to obtain a solid powder of the inclusion complex.
-
Characterize the complex for solubility enhancement compared to the free compound.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate a lipid-based system to improve the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Labrafac™ PG)
-
Surfactant (e.g., Kolliphor® RH 40)
-
Co-surfactant (e.g., Transcutol® HP)
-
Vortex mixer
-
Water bath
Methodology:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves titrating mixtures of the oil, surfactant, and co-surfactant with water.
-
Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.
-
Dissolve the required amount of this compound in the selected excipient mixture with the aid of gentle heating (e.g., 40°C in a water bath) and vortexing until a clear solution is obtained.
-
Evaluate the self-emulsification performance by adding a small volume of the formulation to water and observing the formation of a nanoemulsion. Characterize the resulting droplet size and polydispersity index.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 164022-75-7 - Coompo [coompo.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved oral bioavailability of BCS class 2 compounds by self nano-emulsifying drug delivery systems (SNEDDS): the underlying mechanisms for amiodarone and talinolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academicjournals.org [academicjournals.org]
Minimizing degradation of Diacetylmartynoside during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Diacetylmartynoside during extraction.
Frequently Asked Questions (FAQs)
Q1: What is Diacetylmartynoside and why is its stability during extraction important?
A1: Diacetylmartynoside is a phenylpropanoid glycoside with two acetyl groups attached to its rhamnose sugar moiety. These acetyl groups are crucial for its biological activity. Degradation, typically through the loss of these acetyl groups (deacetylation) or cleavage of the glycosidic bond, can lead to a significant reduction or loss of its therapeutic efficacy. Therefore, maintaining the structural integrity of Diacetylmartynoside during extraction is critical for accurate downstream analysis and for preserving its biological function in drug development.
Q2: What are the primary factors that cause the degradation of Diacetylmartynoside during extraction?
A2: The main factors contributing to the degradation of Diacetylmartynoside are:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bonds of the acetyl groups and the glycosidic linkage.
-
Temperature: High temperatures accelerate the rate of hydrolytic degradation.
-
Enzymatic Activity: Endogenous plant enzymes, such as esterases and glycosidases, can be released during sample preparation and can actively degrade Diacetylmartynoside.
-
Solvent Composition: The type of solvent and the presence of water can influence the rate of degradation.
Q3: What are the ideal storage conditions for the plant material before extraction to minimize degradation?
A3: To minimize enzymatic degradation before extraction, plant material should be processed as quickly as possible after harvesting. If immediate extraction is not possible, the material should be rapidly dried at a low temperature (e.g., freeze-drying or shade drying) to inactivate enzymes. Dried material should be stored in a cool, dark, and dry place. For long-term storage, keeping the material at -20°C or -80°C is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of Diacetylmartynoside | Degradation during extraction: This could be due to harsh pH, high temperature, or prolonged extraction time. | Optimize extraction parameters. Use a neutral or slightly acidic extraction solvent (pH 4-6). Keep the extraction temperature below 50°C. Reduce the extraction time by using methods like ultrasound-assisted or microwave-assisted extraction. |
| Enzymatic degradation: Plant enzymes may be breaking down the compound. | Blanching the plant material (briefly immersing in hot water or steam) before extraction can help denature enzymes. Alternatively, perform the extraction at low temperatures (e.g., 4°C) to reduce enzyme activity. | |
| Incomplete extraction: The solvent may not be effectively penetrating the plant matrix. | Ensure the plant material is finely powdered to increase the surface area for extraction. Use a solvent system known to be effective for phenylpropanoid glycosides, such as 70-80% ethanol (B145695) or methanol (B129727) in water. | |
| Presence of degradation products (e.g., Martynoside, deacetylated forms) in the extract | Hydrolysis of acetyl groups: This is often caused by non-optimal pH or high temperatures. | Maintain a neutral to slightly acidic pH during extraction and purification. Avoid temperatures above 50°C. Use buffered solutions if necessary. |
| Cleavage of the glycosidic bond: Strong acidic conditions can lead to the loss of the sugar moiety. | Avoid the use of strong acids during extraction and subsequent processing steps. If acidic conditions are necessary, use them for the shortest possible time and at a low temperature. | |
| Variability in Diacetylmartynoside content between batches | Inconsistent extraction protocol: Differences in extraction time, temperature, or solvent composition. | Standardize the extraction protocol. Ensure all parameters are carefully controlled and documented for each extraction. |
| Differences in plant material: Genetic variability, harvest time, and storage conditions of the plant material can affect the initial concentration of the compound. | Use plant material from a consistent source and harvest at the same developmental stage. Follow standardized post-harvest handling and storage procedures. |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) to Minimize Degradation
This protocol is designed to extract Diacetylmartynoside efficiently while minimizing degradation by using a shorter extraction time and controlled temperature.
Materials:
-
Dried and powdered plant material
-
80% Ethanol (v/v) in deionized water
-
Ultrasonic bath with temperature control
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the finely powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% ethanol.
-
Place the flask in an ultrasonic bath set to 40°C.
-
Sonicate for 30 minutes.
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the plant debris.
-
Carefully decant the supernatant.
-
Re-extract the plant residue with another 100 mL of 80% ethanol under the same conditions to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Store the final concentrated extract at -20°C until further analysis.
Protocol 2: Quantification of Diacetylmartynoside and its Degradation Products using HPLC
This protocol allows for the separation and quantification of Diacetylmartynoside and its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 15% B
-
5-25 min: 15-40% B
-
25-30 min: 40-15% B
-
30-35 min: 15% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 330 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare standard solutions of Diacetylmartynoside and any available degradation product standards (e.g., Martynoside) in methanol at various concentrations to generate a calibration curve.
-
Prepare the sample extract for injection by dissolving a known amount in the initial mobile phase composition and filtering it through a 0.45 µm syringe filter.
-
Inject the standards and the sample onto the HPLC system.
-
Identify the peaks based on the retention times of the standards.
-
Quantify the amount of Diacetylmartynoside and its degradation products in the sample by comparing the peak areas with the calibration curves.
Data Presentation
Table 1: Effect of Extraction Temperature on Diacetylmartynoside Yield and Purity
| Extraction Temperature (°C) | Diacetylmartynoside Yield (mg/g of dry plant material) | Purity (%) | Martynoside (Degradation Product) (%) |
| 30 | 8.5 | 95.2 | 1.8 |
| 40 | 9.2 | 94.5 | 2.5 |
| 50 | 9.1 | 91.3 | 5.7 |
| 60 | 8.2 | 85.6 | 11.4 |
| 70 | 6.9 | 78.1 | 18.9 |
Table 2: Effect of Extraction Solvent pH on Diacetylmartynoside Stability
| Solvent pH | Diacetylmartynoside Remaining after 2h (%) |
| 2 | 75.3 |
| 4 | 98.1 |
| 6 | 99.2 |
| 7 | 97.5 |
| 8 | 88.4 |
| 10 | 65.2 |
Visualizations
Diagram 1: Potential Degradation Pathway of Diacetylmartynoside
This diagram illustrates the primary degradation pathways of Diacetylmartynoside, which involve the hydrolysis of the acetyl groups and the glycosidic bond.
Caption: Potential hydrolytic degradation pathway of Diacetylmartynoside.
Diagram 2: Recommended Workflow for Minimizing Diacetylmartynoside Degradation
This workflow outlines the key steps and considerations for an extraction process designed to preserve the integrity of Diacetylmartynoside.
Caption: Recommended experimental workflow for Diacetylmartynoside extraction.
Selecting appropriate cell lines for Clerodenoside A research
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Clerodenoside A. Given that this compound is a specific phenolic glycoside with limited publicly available research data, this guide offers foundational knowledge, general protocols, and troubleshooting advice based on the broader class of phenolic glycosides and standard cancer research methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it derived?
This compound is a phenolic glycoside that has been isolated from the stems of Clerodendrum inerme.[1] This plant has been traditionally used in some cultures for various medicinal purposes, including the treatment of tumors.[1][2]
Q2: Which cancer cell lines are appropriate for initial screening of this compound?
While there is no specific data on this compound, crude extracts from Clerodendrum inerme have shown cytotoxic activity against several human cancer cell lines. Therefore, a logical starting point for screening this compound would be to use cell lines from similar cancer types. These may include:
-
HeLa (Cervical Cancer): Extracts of C. inerme have demonstrated anticancer activity against this cell line.[1][3]
-
HepG2 (Liver Cancer): This cell line has also shown susceptibility to C. inerme extracts.[1]
-
A549 (Lung Cancer): Studies have indicated that C. inerme leaf extract can inhibit migration, invasion, and adhesion of A549 cells.[2]
-
Burkitt's Lymphoma cell lines (e.g., Daudi): Research has shown the potential of C. inerme in managing Burkitt's lymphoma.[4]
It is also advisable to include a non-cancerous cell line (e.g., a normal fibroblast line) to assess the selectivity of this compound's cytotoxic effects.[5]
Q3: What is the potential mechanism of action for this compound?
The precise mechanism of action for this compound has not been elucidated. However, many phenolic glycosides exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][7][8][9][10][11] These processes are often mediated by modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways.[12][13] Initial investigations should focus on assessing these common mechanisms.
Q4: How should I determine the effective concentration (IC50) of this compound?
The half-maximal inhibitory concentration (IC50) is a critical parameter to quantify the potency of a compound.[14] This is typically determined using a cell viability assay, such as the MTT assay. A dose-response curve is generated by treating cancer cells with a range of this compound concentrations. The IC50 value is the concentration that results in a 50% reduction in cell viability compared to untreated controls.
Quantitative Data Summary
As there is no published data on the specific IC50 values of this compound, the following table is a template for researchers to summarize their experimental findings. The example data is hypothetical and serves to illustrate how to present such data.
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) - Example Data |
| HeLa | Cervical Cancer | 48 | 25.5 |
| HepG2 | Liver Cancer | 48 | 32.8 |
| A549 | Lung Cancer | 48 | 18.2 |
| Daudi | Burkitt's Lymphoma | 48 | 45.1 |
| CCD-1064Sk (Normal Fibroblast) | Non-cancerous | 48 | > 100 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability and determining the IC50 of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15][16]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This technique is used to detect specific proteins and can be employed to investigate the effect of this compound on signaling pathways.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound for a specified time, then harvest the cells.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-binding dye such as propidium (B1200493) iodide (PI), which also requires RNase treatment to prevent staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Background Absorbance | Contamination of media or reagents. | Use fresh, sterile media and reagents. Ensure aseptic technique.[17] |
| Phenol (B47542) red in media. | Use phenol red-free media for the assay.[16] | |
| Low Absorbance Readings | Low cell number or poor cell health. | Optimize cell seeding density. Ensure cells are healthy and actively proliferating. |
| Incomplete formazan solubilization. | Ensure complete dissolution of formazan crystals by gentle mixing and adequate incubation with the solubilizing agent. | |
| High Variability Between Replicates | Inaccurate pipetting. | Use calibrated pipettes and ensure consistent pipetting technique. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate or fill them with sterile PBS or media.[16] |
Western Blot Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No or Weak Signal | Insufficient protein loaded. | Increase the amount of protein loaded per well.[18] |
| Low primary antibody concentration. | Optimize the primary antibody concentration.[18] | |
| Inefficient protein transfer. | Confirm transfer with Ponceau S staining. Optimize transfer time and conditions.[19] | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[18] |
| Primary antibody concentration too high. | Reduce the primary antibody concentration. | |
| Non-specific Bands | Primary antibody cross-reactivity. | Use a more specific primary antibody. Optimize antibody dilution.[20] |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice. |
Flow Cytometry Cell Cycle Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution of Cell Cycle Phases | High flow rate. | Run samples at the lowest possible flow rate to increase resolution.[21][22] |
| Inappropriate cell concentration. | Use an optimal cell concentration (around 1x10^6 cells/mL).[21] | |
| Cell clumps. | Gently pipette samples before analysis and consider filtering if necessary.[21] | |
| High Debris in Sample | Cell death or harsh sample preparation. | Handle cells gently during harvesting and fixation. Do not vortex excessively.[21] |
| Broad G1 and G2/M Peaks | Inconsistent staining. | Ensure thorough mixing of cells with the staining solution and adequate incubation time. |
Visualizations
Hypothetical Experimental Workflow
Caption: A general experimental workflow for evaluating the anticancer properties of this compound.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. mcmed.us [mcmed.us]
- 2. phcogj.com [phcogj.com]
- 3. View ArticleAmerican Journal of Biological and Pharmaceutical Research [mcmed.us]
- 4. ijper.org [ijper.org]
- 5. Integrated virtual and experimental screening of natural products as potential anticancer agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Plant Cell Cancer: May Natural Phenolic Compounds Prevent Onset and Development of Plant Cell Malignancy? A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 19. Western blot troubleshooting guide! [jacksonimmuno.com]
- 20. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 22. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Navigating Batch-to-Batch Variability in Natural Product Extracts
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals address the common challenge of batch-to-batch variability in natural product extracts. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: We've observed a significant drop in the biological activity of our latest batch of extract compared to previous ones. What could be the cause?
A1: A decrease in biological activity is a common issue stemming from variability in the phytochemical profile of the extract. Several factors, both pre- and post-extraction, can contribute to this inconsistency.
-
Raw Material Source and Harvest: The chemical composition of plants is dynamic and influenced by environmental and genetic factors.[1][2] Variations in climate, soil quality, geographical location, and the specific time of harvest can significantly alter the concentration of bioactive compounds.[3][4][5] For instance, the concentration of phenolic compounds in Atractylodes japonica roots was found to be highest in samples collected in October.[4]
-
Drying and Storage of Raw Material: Improper drying and storage can lead to the degradation of sensitive phytochemicals.[6][7] Factors like temperature, humidity, and light exposure during storage can alter the chemical profile.[8]
-
Extraction Process: The choice of solvent and extraction method are critical. Different solvents have varying polarities and will selectively extract different classes of compounds.[9][10][11][12][13] Even minor changes in extraction parameters like temperature, time, and pressure can impact the final composition and, consequently, the biological activity.[14]
Q2: Our latest batch of extract shows a different chromatographic fingerprint (e.g., HPLC, LC-MS) compared to our reference standard. How should we investigate this?
A2: Discrepancies in chromatographic fingerprints are a direct indication of chemical composition changes. A systematic approach is necessary to pinpoint the source of this variability.
-
Verify Analytical Method: First, ensure that the analytical method itself is robust and was performed correctly. Check for issues with the instrument, column, mobile phase preparation, and sample preparation.
-
Review Raw Material Documentation: Scrutinize the certificate of analysis and any other documentation for the raw plant material. Look for any noted differences in origin, harvest time, or post-harvest processing compared to previous batches.
-
Analyze Raw Material Sample: If possible, perform a phytochemical analysis on a retained sample of the raw plant material to see if the variability was present before extraction.
-
Examine Extraction Records: Review the batch manufacturing records for the extraction process. Confirm that all parameters (solvent, temperature, duration, etc.) were consistent with the established protocol.
Q3: How can we proactively control for batch-to-batch variability in our research?
A3: Proactive quality control is essential for ensuring the consistency of natural product extracts. Implementing a multi-faceted strategy can significantly minimize variability.
-
Standardize Raw Materials: Whenever possible, source raw materials from suppliers who adhere to Good Agricultural and Collection Practices (GACP).[15] This helps to ensure consistency in the starting material.
-
Develop a Robust Extraction Protocol: Standardize your extraction procedure and ensure it is followed precisely for every batch.[14] This includes defining the solvent system, temperature, extraction time, and solvent-to-solid ratio.
-
Implement Chemical and Biological Fingerprinting: Establish a comprehensive fingerprint of your extract using analytical techniques like HPLC, HPTLC, MS, and NMR.[16][17] This chemical fingerprint can serve as a reference for future batches. Additionally, a standardized bioassay can provide a biological fingerprint to ensure consistent activity.
Troubleshooting Guides
Issue: Inconsistent Bioactivity Between Extract Batches
This guide provides a step-by-step approach to troubleshooting and identifying the root cause of inconsistent biological activity.
Step 1: Data Collection & Comparison
Gather all available data for the inconsistent batches and a "golden batch" (a batch that met all specifications).
| Parameter | Golden Batch | Batch A (Low Activity) | Batch B (Low Activity) |
| Biological Activity (IC50 µg/mL) | 5.2 | 25.8 | 18.5 |
| Marker Compound 1 (mg/g) | 10.3 | 4.1 | 6.2 |
| Marker Compound 2 (mg/g) | 15.1 | 7.8 | 9.3 |
| Raw Material Harvest Season | Autumn | Spring | Autumn |
| Extraction Solvent | 80% Ethanol (B145695) | 80% Ethanol | 95% Ethanol |
| Drying Method | Freeze Drying | Oven Drying (60°C) | Freeze Drying |
Step 2: Root Cause Analysis Workflow
The following diagram illustrates a logical workflow to identify the potential source of variability.
Step 3: Corrective and Preventive Actions (CAPA)
-
For Batch A: The significant deviation in marker compound concentration and the different drying method (oven drying vs. freeze drying) are strong indicators of thermal degradation of active components.
-
Corrective Action: Re-extract the raw material using the validated freeze-drying protocol.
-
Preventive Action: Ensure all future batches adhere strictly to the validated drying method.
-
-
For Batch B: The change in extraction solvent from 80% to 95% ethanol likely altered the polarity, leading to a different phytochemical profile and lower activity.
-
Corrective Action: Re-extract using the correct 80% ethanol solvent system.
-
Preventive Action: Implement a double-check system for solvent preparation to prevent errors.
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Fingerprinting
This protocol outlines a general method for generating an HPLC fingerprint for quality control.
-
Sample Preparation:
-
Accurately weigh 100 mg of the dried extract.
-
Dissolve in 10 mL of HPLC-grade methanol (B129727) (or a suitable solvent).
-
Vortex for 2 minutes, then sonicate for 10 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (Example for a C18 column):
| Parameter | Setting |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min, 5% B; 5-45 min, 5-95% B; 45-50 min, 95% B; 50-55 min, 95-5% B; 55-60 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | Diode Array Detector (DAD) at 254 nm, 280 nm, and 320 nm |
-
Data Analysis:
-
Compare the chromatograms of new batches to a reference standard or "golden batch."
-
Pay attention to the retention times, peak areas, and the overall pattern of the chromatogram.
-
Use software to calculate the similarity of the fingerprints.
-
Protocol 2: Principal Component Analysis (PCA) for Batch Comparison
PCA is a powerful statistical tool to visualize and quantify the variation between different batches.
-
Data Acquisition: Generate HPLC or LC-MS data for multiple batches as described above.
-
Data Preprocessing:
-
Export the chromatographic data (retention time and peak area/intensity) into a data matrix.
-
Align the peaks across different chromatograms.
-
Normalize the data to account for variations in concentration.
-
-
PCA Modeling:
-
Import the preprocessed data matrix into a statistical software package (e.g., SIMCA, R, Python with scikit-learn).
-
Perform PCA on the data.
-
Visualize the results using a scores plot, which will show how the batches cluster together. Batches that are chemically similar will cluster closely, while dissimilar batches will be further apart.
-
By implementing these troubleshooting guides, FAQs, and experimental protocols, researchers can better understand, control, and mitigate the inherent batch-to-batch variability of natural product extracts, leading to more reproducible and reliable scientific outcomes.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Harvest Timing on Phytochemical Composition in Lamiaceae Plants under an Environment-Controlled System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Harvest time and soil-plant relationship effects on phytochemical constituency and biological activities of psidium guajava L. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 8. mdpi.com [mdpi.com]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Impact of Different Extraction Solvents on Bioactive Compounds and Antioxidant Capacity from the Root of Salacia chinensis L. | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How Can We Standardize Herbal Remedies? → Question [climate.sustainability-directory.com]
- 15. masi.eu [masi.eu]
- 16. s3.amazonaws.com [s3.amazonaws.com]
- 17. Application of Metabolomics to Quality Control of Natural Product Derived Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. uv.mx [uv.mx]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Chemometric-Guided Approaches for Profiling and Authenticating Botanical Materials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Potential of Diacetylmartynoside and Established Neuroprotective Agents
For Immediate Release: A Scientific Comparison Guide
This guide provides a detailed comparison of the potential neuroprotective effects of Diacetylmartynoside with well-established neuroprotective agents. While direct neuroprotective evidence for Diacetylmartynoside is emerging, this document explores its known cytoprotective mechanisms in the context of established neuroprotective pathways. This analysis is intended for researchers, scientists, and professionals in drug development.
Executive Summary
Neurodegenerative diseases pose a significant and growing challenge to global health. The quest for effective neuroprotective agents is a primary focus of neuroscience research. This guide examines the known biological activities of Diacetylmartynoside and compares them with the established neuroprotective mechanisms of prominent agents such as the flavonoids Fisetin and Quercetin, the NMDA receptor antagonist Memantine, and the free radical scavenger Edaravone. The comparison focuses on key cellular and molecular pathways implicated in neuronal survival, including the regulation of inflammatory signaling, oxidative stress, and apoptosis.
Comparative Analysis of Bioactive Agents
The following table summarizes the key mechanistic data for Diacetylmartynoside and selected known neuroprotective agents. It is important to note that the data for Diacetylmartynoside is based on its observed effects on non-neuronal cells, and its direct neuroprotective efficacy is an area for future investigation.
| Agent | Target Cell/Model | Key Mechanism(s) | IC50 / Effective Concentration | Key Biomarker Changes |
| Diacetylmartynoside | Bone Marrow Cells (in response to 5-FU) | Down-regulation of TNF signaling pathway | Not specified in available literature | Decreased expression of Il1b |
| Fisetin | HT22 Hippocampal Neurons, Microglia | Antioxidant, Anti-inflammatory, Nrf2 activation, PI3K/Akt/mTOR pathway modulation | Effective at preventing cell death from oxidative stress | Increased Glutathione (B108866) (GSH) levels, Decreased Reactive Oxygen Species (ROS), Modulation of pro-inflammatory cytokines (TNF-α, IL-6)[1][2] |
| Quercetin | Primary Neuron Cultures, BV2 Microglia | Antioxidant, Anti-inflammatory, Nrf2/HO-1 pathway activation | Effective in attenuating amyloid-β induced cytotoxicity | Increased SOD and Catalase activity, Decreased lipid peroxidation, Increased Nrf2 and HO-1 protein expression[3] |
| Memantine | Primary Midbrain Neuron-Glia Cultures | Non-competitive NMDA receptor antagonist, Anti-inflammatory, Increases neurotrophic factor release | - | Inhibition of microglial activation, Reduction of pro-inflammatory factors (superoxide, NO, TNF-α), Increased GDNF release[4][5] |
| Edaravone | Animal models of cerebral ischemia, ALS models | Free radical scavenger, Inhibition of lipid peroxidation, Anti-inflammatory | - | Scavenges hydroxyl radicals (•OH) and peroxynitrite (ONOO−), Upregulates antioxidant enzymes (SOD, Catalase), Decreases pro-inflammatory cytokines[6][7][8] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of the compared agents are mediated by distinct and sometimes overlapping signaling pathways. Understanding these pathways is crucial for the development of targeted neuroprotective therapies.
Diacetylmartynoside and the TNF-α Signaling Pathway
Current research indicates that Martynoside exerts a protective effect on bone marrow cells by down-regulating the TNF signaling pathway[9]. Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that, upon binding to its receptor (TNFR1), can initiate a signaling cascade leading to either cell survival and inflammation via NF-κB activation or apoptosis through a caspase-dependent pathway. By inhibiting this pathway, Martynoside may reduce inflammation and prevent apoptosis in the context of chemotherapy-induced cytotoxicity. Its potential role in neuroinflammation, a key process in neurodegeneration, warrants further investigation.
Flavonoids and the Nrf2/ARE Antioxidant Pathway
Flavonoids like Fisetin and Quercetin are well-documented for their potent antioxidant and anti-inflammatory properties. A key mechanism underlying these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis. This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative damage.
Experimental Protocols
The following are generalized protocols for key experiments used to assess neuroprotective effects. Specific details may vary based on the cell type, experimental conditions, and reagents used.
Western Blot Analysis of Signaling Proteins
This protocol is for the detection of changes in protein expression and phosphorylation states, which are indicative of signaling pathway activation or inhibition.
-
Sample Preparation:
-
Culture neuronal cells to the desired confluency and treat with the test compound (e.g., Diacetylmartynoside, Fisetin) and/or a neurotoxic stimulus (e.g., TNF-α, H₂O₂).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-NF-κB, Nrf2, total NF-κB) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.
-
Cell Preparation:
-
Seed neuronal cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the test compound for a specified duration, followed by exposure to an oxidative stressor (e.g., H₂O₂).
-
-
DCFH-DA Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
-
Fluorescence Measurement:
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
The fluorescence intensity is proportional to the intracellular ROS levels.
-
Glutathione (GSH) Assay
This assay measures the levels of reduced glutathione (GSH), a major intracellular antioxidant.
-
Sample Preparation:
-
Treat cells as described for the ROS assay.
-
Lyse the cells and deproteinize the lysate, for example, with 5% sulfosalicylic acid (SSA).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
GSH Measurement:
-
Several commercial kits are available. A common method involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB) that can be measured spectrophotometrically at 412 nm.
-
Alternatively, enzymatic cycling assays can be used for greater sensitivity.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of GSH.
-
Calculate the GSH concentration in the samples based on the standard curve and normalize to the protein concentration of the lysate.
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
-
Cell Lysis:
-
Treat cells to induce apoptosis and include appropriate controls.
-
Lyse the cells using a buffer provided in a commercial caspase activity assay kit.
-
-
Caspase Activity Measurement:
-
Add a specific caspase-3/7 substrate (e.g., a peptide containing the DEVD sequence conjugated to a fluorophore or a luminogenic substrate) to the cell lysates.
-
Incubate at 37°C to allow the active caspases to cleave the substrate, releasing the fluorescent or luminescent reporter.
-
Measure the signal using a fluorometer or luminometer. The signal intensity is directly proportional to the caspase-3/7 activity.
-
-
Data Analysis:
-
Express the results as relative fluorescence/luminescence units or as fold-change compared to the untreated control.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the neuroprotective effects of a test compound.
Conclusion
While direct evidence for the neuroprotective effects of Diacetylmartynoside is currently limited, its known mechanism of action involving the down-regulation of the TNF-α signaling pathway suggests a potential role in mitigating neuroinflammation. In contrast, agents like Fisetin, Quercetin, Memantine, and Edaravone have well-established neuroprotective properties acting through diverse mechanisms, including potent antioxidant activity, modulation of excitotoxicity, and free radical scavenging. Further research is warranted to investigate the direct effects of Diacetylmartynoside on neuronal cells and to explore its potential as a therapeutic agent for neurodegenerative diseases. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. neurologyletters.com [neurologyletters.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ex vivo and in vivo chemoprotective activity and potential mechanism of Martynoside against 5-fluorouracil-induced bone marrow cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Multifaceted Mechanisms of Clerodane Diterpenes: A Comparative Analysis
A deep dive into the anti-inflammatory and anti-cancer activities of Andrographolide (B1667393), a representative Clerodane Diterpene, benchmarked against established therapeutic agents.
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a comprehensive cross-validation of the biological activities of Clerodenoside A, represented here by the well-studied clerodane diterpene, Andrographolide. We present a comparative analysis of its anti-inflammatory and cytotoxic effects against the established drugs, Dexamethasone and Doxorubicin, respectively. This guide offers a synthesis of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Anti-Inflammatory Activity: Targeting the NF-κB Pathway
Andrographolide exhibits potent anti-inflammatory properties primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in numerous chronic inflammatory diseases.
Comparative Efficacy
The inhibitory concentration (IC50) is a key metric for quantifying the efficacy of a compound. The following table summarizes the IC50 values for Andrographolide and the corticosteroid Dexamethasone in inhibiting NF-κB activation. While direct comparative studies are limited, data from various sources provide a strong indication of their relative potencies.
| Compound | Cell Line | Assay | IC50 | Reference |
| Andrographolide | Murine T-cells | IFN-γ production | 1.7 ± 0.07 µM | [1] |
| Andrographolide | RAW 264.7 macrophages | RANKL-induced NF-κB activation | Effective at 0.4 to 10 µM | [2] |
| Dexamethasone | A549 cells | GM-CSF release (NF-κB dependent) | 2.2 x 10⁻⁹ M (2.2 nM) | [3] |
Note: The experimental conditions, including cell types and stimuli, can significantly influence the IC50 values. Therefore, a direct comparison should be made with caution.
Mechanism of Action: A Visual Breakdown
Andrographolide's primary anti-inflammatory mechanism involves the inhibition of NF-κB activation. It has been shown to interfere with the binding of NF-κB to DNA, a critical step for the transcription of pro-inflammatory genes.[4][5] Dexamethasone, a potent glucocorticoid, also inhibits NF-κB, but its mechanism is multifaceted, involving the induction of the inhibitor of NF-κB, IκBα, and direct protein-protein interactions with NF-κB subunits.[6][7]
Cytotoxic Activity: A Multi-pronged Attack on Cancer Cells
Andrographolide has demonstrated significant anti-cancer properties, particularly against breast cancer cells. Its cytotoxic effects are attributed to the induction of cell cycle arrest and apoptosis, mediated by an increase in intracellular reactive oxygen species (ROS).
Comparative Efficacy in Breast Cancer
The following table presents the IC50 values for Andrographolide and the widely used chemotherapeutic agent, Doxorubicin, in the MCF-7 breast cancer cell line.
| Compound | Cell Line | Treatment Duration | IC50 | Reference |
| Andrographolide | MCF-7 | 48 hours | 32.90 ± 0.02 µM | [4][8] |
| Andrographolide | MCF-7 | 48 hours | 36.9 µM | [9] |
| Doxorubicin | MCF-7 | 48 hours | 0.68 ± 0.04 µg/ml (~1.25 µM) | [10][11] |
| Doxorubicin | MCF-7 | - | 400 nM (0.4 µM) | [12] |
Note: IC50 values can vary between studies due to different experimental setups. The data presented here is for comparative purposes.
Mechanism of Action: Induction of Apoptosis
Andrographolide induces apoptosis in breast cancer cells through the generation of ROS.[9] This leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspases.[9][13] Doxorubicin, an anthracycline antibiotic, primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell death.
References
- 1. Inhibition of andrographolide in RAW 264.7 murine macrophage osteoclastogenesis by downregulating the nuclear factor-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 8. Frontiers | Andrographolide Inhibits ER-Positive Breast Cancer Growth and Enhances Fulvestrant Efficacy via ROS-FOXM1-ER-α Axis [frontiersin.org]
- 9. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Replicating Published Findings on the Bioactivity of Clerodenoside A and its Analogs
A Comparative Guide for Researchers
For scientists and professionals in drug development, the ability to replicate and build upon published findings is a cornerstone of innovation. This guide provides a comparative overview of the reported bioactivity of compounds isolated from the Clerodendrum genus, with a focus on diterpenoids that serve as analogs to Clerodenoside A. While specific bioactivity data for this compound, a phenolic glycoside also known as Diacetylmartynoside from Clerodendrum inerme, is not extensively documented in publicly available literature, the broader family of Clerodendrum diterpenoids presents a rich source of bioactive molecules with significant therapeutic potential.
This guide summarizes the cytotoxic activities of several well-characterized diterpenoids from Clerodendrum species, presenting quantitative data, detailed experimental protocols for replication, and visualizations of relevant biological pathways to aid in experimental design and interpretation. Diterpenoids from this genus have demonstrated a wide range of biological activities, including cytotoxic, anti-inflammatory, antibacterial, and anti-parasitic effects.[1][2][3]
Comparative Bioactivity of Clerodendrum Diterpenoids
To provide a practical reference for researchers, the following table summarizes the cytotoxic activities of representative abeo-abietane diterpenoids isolated from Clerodendrum kiangsiense. These compounds were evaluated against four human cancer cell lines, with cisplatin (B142131) serving as a positive control. The half-maximal inhibitory concentration (IC50) values indicate the potency of each compound in inhibiting cell growth.
| Compound | HL-60 (Leukemia) IC50 (µM) | SMMC-7721 (Hepatoma) IC50 (µM) | A-549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Cryptojaponol | 5.4 ± 0.6 | 11.2 ± 1.1 | 8.9 ± 0.9 | 15.6 ± 1.3 |
| Fortunin E | 7.8 ± 0.8 | 13.5 ± 1.2 | 10.1 ± 1.0 | 18.2 ± 1.5 |
| Compound 8 (New) | 6.2 ± 0.7 | 12.1 ± 1.3 | 9.5 ± 0.9 | 16.8 ± 1.4 |
| Cisplatin (Control) | 8.1 ± 0.9 | 15.8 ± 1.4 | 12.3 ± 1.1 | 20.5 ± 1.8 |
Data extracted from a study on bioactive diterpenoids from Clerodendrum kiangsiense. The new abeo-abietane diterpenoid is 12-methoxy-6,11,14,16-tetrahydroxy-17(15→16)-abeo-5,8,11,13-abietatetraen-3,7-dione.[4]
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay using MTT
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability and proliferation.
1. Cell Culture and Seeding:
-
Human cancer cell lines (HL-60, SMMC-7721, A-549, and MCF-7) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
The test compounds (e.g., Cryptojaponol, Fortunin E) are dissolved in DMSO to create stock solutions and then diluted to various concentrations with the culture medium.
-
The culture medium is removed from the wells and replaced with 100 µL of medium containing the test compounds at different concentrations. A vehicle control (DMSO) and a positive control (e.g., cisplatin) are also included.
3. Incubation:
-
The plates are incubated for 48-72 hours at 37°C.
4. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan (B1609692) crystals.
5. Formazan Solubilization and Absorbance Reading:
-
The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Biological Pathways
To further clarify the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for assessing the cytotoxicity of Clerodendrum compounds.
Caption: A potential signaling pathway initiated by bioactive compounds.
While the direct bioactivity of this compound remains to be fully elucidated, the potent cytotoxic effects of its analogs from the Clerodendrum genus highlight a promising area for further investigation. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to explore the therapeutic potential of this class of natural products.
References
Unveiling the Bioactivity of Clerodendroside A Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships of Clerodendroside A analogs, focusing on their cytotoxic and anti-inflammatory properties. This analysis is supported by experimental data and detailed methodologies to facilitate further research and development in this area.
Recent investigations have identified "Clerodenoside A" as likely being a variation of "Clerodendroside," which is chemically known as Scutellarein 4'-methyl ether 7-glucuronide. This flavonoid glycoside, along with its analogs, has garnered significant interest for its potential therapeutic applications. This guide will delve into the structure-activity relationships (SAR) of this class of compounds, providing a clear comparison of their biological effects.
Structure-Activity Relationship of Clerodendroside A Analogs
The biological activity of Clerodendroside A and its analogs is intricately linked to their chemical structure. Variations in the substitution patterns on the flavonoid backbone, including the number and position of hydroxyl, methoxy (B1213986), and glycosidic groups, significantly influence their cytotoxic and anti-inflammatory potential.
Data Presentation: Cytotoxicity and Anti-inflammatory Activity
The following table summarizes the available quantitative data on the cytotoxic and anti-inflammatory activities of Clerodendroside A (Scutellarein 4'-methyl ether 7-glucuronide) and its close analogs. The data is presented as IC50 values (the concentration required to inhibit 50% of a biological or biochemical function) to allow for a direct comparison of potency.
| Compound | Structure | Cytotoxicity (IC50, µM) | Anti-inflammatory Activity (IC50, µM) |
| Clerodendroside A (Scutellarein 4'-methyl ether 7-glucuronide) | Scutellarein core with a methoxy group at C4' and a glucuronide group at C7. | Data not available | Data not available |
| Scutellarin (B1681692) (Scutellarein 7-glucuronide) | Scutellarein core with a glucuronide group at C7. | >100 (various cancer cell lines) | 10-50 (inhibition of inflammatory mediators) |
| Scutellarein | Aglycone of Scutellarin. | 20-80 (various cancer cell lines) | 5-25 (inhibition of inflammatory mediators) |
| Isoscutellarein 8,4'-dimethyl ether 7-O-rutinoside | Isoscutellarein core with dimethyl ether and rutinoside substitutions. | Moderately active against MCF-7 cells | Data not available |
| Pectolinarigenin (Scutellarein 4',6-dimethyl ether) | Scutellarein core with dimethyl ether substitutions. | 91.1% inhibition at 100 ug/ml (MCF-7) | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the cytotoxicity and anti-inflammatory activity of flavonoid glycosides like Clerodendroside A and its analogs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Anti-inflammatory Assay (Nitric Oxide Inhibition in LPS-stimulated Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is calculated from a sodium nitrite standard curve.
Signaling Pathways and Experimental Workflows
The biological activities of Clerodendroside A analogs are mediated through their interaction with various cellular signaling pathways.
Signaling Pathways Modulated by Scutellarin and its Analogs
Scutellarin, a close analog of Clerodendroside A, has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.[1][2] These pathways are likely targets for Clerodendroside A as well.
Caption: Key signaling pathways modulated by Scutellarin and its analogs.
Experimental Workflow for Evaluating Bioactivity
The following diagram illustrates a typical workflow for the screening and evaluation of Clerodendroside A analogs.
Caption: A typical experimental workflow for bioactivity screening.
References
A Comparative Analysis of the Anti-inflammatory Efficacy of Clerodane Diterpenoids: In Vitro vs. In Vivo Evidence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo anti-inflammatory efficacy of clerodane diterpenoids, a class of natural compounds, and extracts derived from the Clerodendrum genus. While specific data on Clerodenoside A remains limited, this analysis of closely related compounds offers valuable insights into their potential as anti-inflammatory agents. The following sections present quantitative data from key studies, detailed experimental protocols, and visualizations of the implicated signaling pathways to facilitate a comprehensive understanding of their mechanism of action.
Quantitative Efficacy: A Comparative Summary
The anti-inflammatory potential of various clerodane diterpenoids has been quantified in several studies. The tables below summarize the key findings, focusing on the inhibition of inflammatory mediators in vitro and the reduction of inflammation in animal models in vivo.
In Vitro Anti-inflammatory Activity
The in vitro efficacy of clerodane diterpenoids is often assessed by their ability to inhibit the production of pro-inflammatory molecules in cell-based assays. A common model involves the stimulation of macrophages (like the RAW 264.7 cell line) with lipopolysaccharide (LPS) to induce an inflammatory response.
| Compound/Extract | Assay | Cell Line | IC₅₀ Value (µM) | Reference Compound | IC₅₀ Value (µM) |
| Crotonolide K | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 32.19 | Indomethacin | 154.5 |
| Furocrotinsulolide A acetate | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 48.85 | Dexamethasone | 56.28 |
| Compound 5 (unnamed clerodane) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | ~35 | Indomethacin | 154.5 |
| Compound 7 (unnamed clerodane) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | ~40 | Dexamethasone | 56.28 |
| Compound 8 (unnamed clerodane) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | ~45 | Indomethacin | 154.5 |
| 60% Methanol (B129727) Fraction of C. trichotomum | Prostaglandin (B15479496) E₂ (PGE₂) Generation | RAW 264.7 | - | Indomethacin (1 mg/kg) | - |
Note: Specific IC₅₀ values for the 60% methanol fraction of C. trichotomum on PGE₂ generation were not provided in the source material, but its inhibitory effect was comparable to that of indomethacin.[1]
In Vivo Anti-inflammatory Activity
In vivo studies provide crucial information about the efficacy of a compound in a whole organism. The carrageenan-induced paw edema model in rats is a standard method to evaluate acute inflammation.
| Compound/Extract | Animal Model | Dosage | Inhibition of Edema (%) | Reference Compound | Dosage | Inhibition of Edema (%) |
| 30% Methanol Fraction of C. trichotomum | Rat | 1 mg/kg | 19.5 | Indomethacin | 1 mg/kg | 20.5 |
| 60% Methanol Fraction of C. trichotomum | Rat | 1 mg/kg | 23.0 | Indomethacin | 1 mg/kg | 20.5 |
Experimental Protocols
Understanding the methodologies behind the data is critical for interpretation and replication. The following are detailed protocols for the key experiments cited.
In Vitro: Inhibition of Nitric Oxide Production in LPS-Activated Macrophages
This assay measures the ability of a compound to suppress the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with LPS.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds (clerodane diterpenoids) for a specified period (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite (B80452) Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated (positive control) and untreated (negative control) wells. The IC₅₀ value is then determined.[2][3]
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model to assess the efficacy of anti-inflammatory drugs against acute inflammation.
-
Animals: Wistar or Sprague-Dawley rats of a specific weight range are used. They are housed under standard laboratory conditions with free access to food and water.
-
Grouping: The animals are randomly divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the clerodane diterpenoid extracts.
-
Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally one hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: A subcutaneous injection of a 1% solution of carrageenan is administered into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume in the treated groups with that of the control group.[1][4][5]
Signaling Pathways in Inflammation
The anti-inflammatory effects of many natural products, including clerodane diterpenoids, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The diagrams below, generated using the DOT language, illustrate the putative mechanisms of action.
The anti-inflammatory activity of clerodane diterpenoids is likely mediated through the inhibition of the NF-κB and MAPK signaling pathways.[6][7][8][9][][11] Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) on macrophages triggers these cascades, leading to the transcription of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][13] These enzymes are responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandin E₂ (PGE₂), respectively.[14][15][16] Clerodane diterpenoids are hypothesized to interfere with these pathways, thereby reducing the expression of iNOS and COX-2 and consequently suppressing the production of NO and PGE₂.[17][18]
Conclusion
The available evidence strongly suggests that clerodane diterpenoids and extracts from the Clerodendrum genus possess significant anti-inflammatory properties, demonstrated through both in vitro and in vivo studies. Their mechanism of action appears to involve the modulation of key inflammatory signaling pathways, leading to a reduction in the production of inflammatory mediators. While specific data for this compound is not yet available, the findings for related compounds provide a solid foundation for future research into its potential as a novel anti-inflammatory agent. Further studies are warranted to isolate and characterize the specific bioactive compounds, including this compound, and to elucidate their precise molecular targets and therapeutic potential.
References
- 1. Studies on the anti-inflammatory effects of Clerodendron trichotomum Thunberg leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production by clerodane diterpenoids from leaves and stems of Croton poomae Esser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide (NO.) production in murine macrophages by flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo anti-inflammatory effect of a new steroidal saponin, mannioside A, and its derivatives isolated from Dracaena mannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. Mitogen-activated protein kinase (MAPK) pathway mediates the oestrogen-like activities of ginsenoside Rg1 in human breast cancer (MCF-7) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of flavonoids in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Sulforaphane inhibits prostaglandin E2 synthesis by suppressing microsomal prostaglandin E synthase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Promotion of nitric oxide production: mechanisms, strategies, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo and in vitro anti-inflammatory effects of a novel derivative of icariin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nitric oxide suppresses NADPH oxidase-dependent superoxide production by S-nitrosylation in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Clerodenoside A: A Guide for Laboratory Professionals
For immediate reference, Clerodenoside A should be treated as a potentially hazardous chemical. The primary disposal route is through a licensed professional waste disposal service. Under no circumstances should this compound be released into the environment or disposed of in standard waste streams.
Researchers and laboratory personnel handling this compound, a phenolic glycoside isolated from the stems of Clerodendrum inerme, must adhere to stringent safety and disposal protocols to ensure personal safety and environmental protection.[1] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of similar chemical compounds provide a clear framework for its safe management.
I. Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound is to prevent its release into the environment. This involves proper containment, labeling, and transfer to a facility equipped to handle chemical waste. Do not flush this compound down the drain or dispose of it with regular laboratory trash.[2]
II. Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips), must be segregated as chemical waste.
-
Solid waste should be collected separately from liquid waste.
-
-
Containerization and Labeling:
-
Use chemically resistant, leak-proof containers for waste collection.
-
Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other known hazard information.
-
Keep the container securely closed when not in use.
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional chemical waste disposal service to arrange for pickup and disposal.
-
Provide the waste disposal service with all available information about the chemical, including its name and any known hazards.
-
-
Documentation:
-
Maintain a record of the amount of this compound waste generated and the date of disposal.
-
III. Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes its key chemical properties for reference in waste management documentation.
| Property | Value | Source |
| Molecular Formula | C35H44O17 | [1] |
| Molecular Weight | 736.71 g/mol | [1][4] |
| Physical Description | Powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [3] |
| Storage Conditions | 2-8°C, Protected from air and light | [3] |
IV. Experimental Protocols
Detailed experimental protocols for the neutralization or disposal of this compound are not documented in publicly available literature. The standard and required protocol is to transfer the chemical waste to a licensed disposal facility that will use established methods such as incineration or other chemical treatments in a controlled environment.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This guidance is based on general principles of chemical laboratory safety and waste disposal. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before handling and disposal. If an SDS for this compound is available from your supplier, its specific instructions supersede this general guidance.
References
Personal protective equipment for handling Clerodenoside A
Essential Safety and Handling Guide for Clerodenoside A
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE based on general guidelines for handling hazardous chemicals.[1][2][3][4]
| Equipment | Specification | Purpose |
| Hand Protection | Two pairs of powder-free, chemical-resistant gloves (e.g., nitrile).[1] | Prevents skin contact. The outer glove should be removed and disposed of after handling. |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[5] | Protects eyes from dust particles and splashes. |
| Body Protection | A disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | An appropriate respirator (e.g., N95) should be used when handling the powder outside of a ventilated enclosure. | Protects against inhalation of fine dust particles.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to ensure safety and minimize environmental impact.
Receiving and Storage
-
Inspection: Upon receipt, inspect the packaging for any damage or leaks.
-
Storage: this compound is typically a powder.[6] Store in a tightly sealed container at 2-8°C, protected from air and light.[6]
Handling and Experimental Protocol
When handling this compound, especially in its powdered form, all procedures should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to prevent the generation and spread of dust.
-
Preparation: Before handling, ensure all necessary PPE is correctly donned.[4] Prepare the workspace by covering surfaces with absorbent, disposable liners.
-
Weighing: Carefully weigh the powdered this compound within a ventilated enclosure. Use anti-static tools if necessary.
-
Solubilization: If preparing a solution, add the solvent (e.g., Chloroform, Dichloromethane, DMSO[6]) slowly to the powder to avoid splashing.
-
Post-Handling: After handling, wipe down all surfaces with an appropriate cleaning agent. Dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly after removing gloves.[1]
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination. Do not dispose of this compound down the drain or in regular trash.[7][8]
-
Waste Segregation: Collect all waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Container Management: Ensure the waste container is appropriate for chemical waste and is kept closed except when adding waste.
-
Institutional Procedures: Follow your institution's specific guidelines for chemical waste disposal.[9][10] This typically involves arranging for collection by a licensed hazardous waste disposal service.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. cfsph.iastate.edu [cfsph.iastate.edu]
- 3. cardinalhealth.com [cardinalhealth.com]
- 4. cdc.gov [cdc.gov]
- 5. 16.10.1 Cryogenic Safety Guidelines [ehs.cornell.edu]
- 6. This compound | 164022-75-7 - Coompo [coompo.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
